E3 Ligase Ligand-linker Conjugate 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H31N5O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-[4-[(4-aminopiperidin-1-yl)methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O4/c25-16-7-9-27(10-8-16)14-15-5-11-28(12-6-15)17-1-2-18-19(13-17)24(33)29(23(18)32)20-3-4-21(30)26-22(20)31/h1-2,13,15-16,20H,3-12,14,25H2,(H,26,30,31) |
InChI Key |
KDTYUNLDVFMWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)N |
Origin of Product |
United States |
Foundational & Exploratory
what is E3 ligase ligand-linker conjugate 15
An In-depth Technical Guide on E3 Ligase Ligand-Linker Conjugate 15: Focus on PROTAC EGFR Degrader 15 (Compound P-G)
This technical guide provides a comprehensive overview of a specific E3 ligase ligand-linker conjugate, PROTAC EGFR degrader 15 (also known as Compound P-G). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its core components, mechanism of action, quantitative data, and relevant experimental protocols.
Introduction to PROTAC EGFR Degrader 15
PROTAC EGFR degrader 15 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively target the Epidermal Growth Factor Receptor (EGFR) for degradation.[1] It is a pomalidomide-based gefitinib EGFR PROTAC degrader.[1] This molecule serves as a tool for studying targeted protein degradation, a therapeutic modality with the potential to address diseases driven by aberrant protein expression, such as non-small cell lung cancer (NSCLC).[1][2]
The fundamental structure of PROTAC EGFR degrader 15 consists of:
-
An EGFR ligand (derived from gefitinib) for binding to the target protein.[1]
-
A Cereblon (CRBN) ligand (pomalidomide) to recruit the E3 ubiquitin ligase.[1]
-
A linker that connects the two ligands, facilitating the formation of a ternary complex.[1]
Core Data and Properties
Below is a summary of the key quantitative and identifying information for PROTAC EGFR degrader 15.
| Property | Value/Information |
| Molecular Formula | C45H52ClFN8O7 |
| Molecular Weight | 871.40 g/mol |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| E3 Ligase Recruited | Cereblon (CRBN) |
| In Vitro Activity | Effectively induces EGFR protein degradation in a concentration-dependent manner in HCC-827 parental and EGFR-tyrosine kinase inhibitors (EGFR-TKIs) resistant cells.[1] |
| In Vivo Activity | Significantly suppresses tumor growth in a Gefitinib-acquired resistant HCC-827 xenograft model.[1] |
| Additional Target | Electron Transfer Flavoprotein Subunit Alpha (ETFA), leading to enhanced ATP production.[1] |
Mechanism of Action and Signaling Pathway
PROTAC EGFR degrader 15 functions by inducing the proximity of EGFR to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to EGFR, marking it for degradation by the proteasome. The degradation is reported to occur through both ubiquitin-proteasome-dependent proteolysis and autophagy-lysosome activation pathways.[1]
Caption: Mechanism of action of PROTAC EGFR degrader 15.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following protocols are based on the available literature for PROTAC EGFR degrader 15.
Western Blot Analysis for Protein Degradation
-
Objective: To quantify the degradation of EGFR in response to treatment with PROTAC EGFR degrader 15.
-
Cell Culture: HCC-827 parental and EGFR-TKI resistant cells are cultured to approximately 80% confluency.
-
Treatment: Cells are treated with varying concentrations of PROTAC EGFR degrader 15 (e.g., 0-1 μM) for a specified duration (e.g., 24 hours). For washout experiments, the compound is removed, and fresh media is added for various time points (e.g., 0-72 hours).[1]
-
Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against EGFR, p-EGFR, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies and visualization using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of PROTAC EGFR degrader 15 in a preclinical model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: Gefitinib-resistant HCC-827 cells are subcutaneously injected into the flanks of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. PROTAC EGFR degrader 15 is administered at a specified dose and schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein levels of EGFR and downstream signaling molecules can be assessed by Western blot or immunohistochemistry.
Experimental and Logical Workflow
The development and evaluation of a PROTAC like EGFR degrader 15 follows a logical progression from initial design to in vivo validation.
Caption: A logical workflow for the development and evaluation of PROTAC EGFR degrader 15.
References
In-depth Technical Guide: Structure and Function of CRBN Ligand-Linker Conjugate 15
For researchers, scientists, and drug development professionals, this guide details the core structure, mechanism, and experimental characterization of a specific Cereblon (CRBN) ligand-linker conjugate, designated as compound 15. This conjugate is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a target protein through the ubiquitin-proteasome system.
Core Structure of Conjugate 15
Compound 15 is a PROTAC that links a derivative of the immunomodulatory drug (IMiD) pomalidomide, which serves as the CRBN E3 ligase ligand, to a warhead that targets a specific protein of interest (POI). The linker is a crucial component that dictates the spatial orientation of the CRBN-conjugate-POI ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. While the specific warhead for every "compound 15" in the literature may vary, a common structural motif involves a pomalidomide core connected via a linker to a targeting moiety.
Mechanism of Action: The PROTAC Catalytic Cycle
The primary function of a CRBN ligand-linker conjugate is to hijack the cell's natural protein disposal machinery to eliminate a target protein. This process is catalytic and can be broken down into several key steps:
-
Ternary Complex Formation: The conjugate simultaneously binds to the CRBN E3 ubiquitin ligase and the target protein, forming a ternary complex. This proximity is the critical initiating event for targeted protein degradation.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling: The PROTAC molecule is released after ubiquitination and can bind to another target protein and E3 ligase, continuing the cycle of degradation.
Below is a diagram illustrating the signaling pathway of CRBN-mediated protein degradation induced by a PROTAC.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative CRBN ligand-linker conjugate 15, derived from a study on BRD9 degraders.[] In this context, compound 15 utilizes pomalidomide as the CRBN ligand.[]
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity | ||||
| CRBN Binding | Good | Not specified | Not specified | [] |
| Degradation | ||||
| BRD9 Degradation | Effective | Western Blot | Not specified | [] |
| Selectivity | ||||
| Neo-substrate Degradation | Observed | Proteomics | Not specified | [] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the typical experimental protocols used to characterize CRBN ligand-linker conjugates.
Synthesis of CRBN Ligand-Linker Conjugates
The synthesis of PROTACs often involves a multi-step process. A common strategy is the "linear synthesis" approach.[2] This involves the synthesis of the CRBN ligand, the linker, and the protein of interest (POI) binder separately, followed by their sequential conjugation.[2] For instance, a pomalidomide-based CRBN ligand can be functionalized with a linker attachment point, which is then coupled to a linker moiety. The resulting CRBN-linker fragment is then conjugated to the POI binder to yield the final PROTAC.[2]
Ternary Complex Formation and Binding Affinity Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[3] Several biophysical assays can be used to characterize this interaction and determine binding affinities.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is used to measure the binding affinity of the conjugate to CRBN and the formation of the ternary complex.[4] In a typical setup, a terbium-labeled antibody is used for the target protein (e.g., BTK), and the CRBN protein is labeled with an acceptor fluorophore.[4] The TR-FRET signal is proportional to the amount of ternary complex formed.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[5]
Protein Degradation Assays
-
Western Blotting: This is a standard technique to quantify the reduction in the levels of the target protein upon treatment with the PROTAC. Cells are treated with the conjugate for a specific duration, after which cell lysates are prepared. The protein levels are then analyzed by separating the proteins by size using SDS-PAGE, transferring them to a membrane, and probing with specific antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).[6]
-
Ubiquitination Assays: To confirm that the degradation is mediated by the ubiquitin-proteasome system, ubiquitination of the target protein can be assessed. This can be done by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[6]
The following diagram outlines a typical experimental workflow for the characterization of a CRBN-based PROTAC.
Caption: A typical workflow for characterizing a PROTAC.
Conclusion
The development of CRBN ligand-linker conjugates represents a significant advancement in targeted protein degradation. A thorough understanding of their structure, mechanism of action, and the experimental protocols for their characterization is essential for the design of novel and effective therapeutic agents. The information presented in this guide provides a foundational understanding for researchers in the field of drug discovery and chemical biology.
References
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis Protocol for cIAP1 Ligand-Linker Conjugate 15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of cIAP1 Ligand-Linker Conjugate 15 hydrochloride, an E3 ligase ligand-linker conjugate used in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of Proteolysis Targeting Chimeras (PROTACs) that recruit inhibitor of apoptosis proteins (IAPs) to a target protein, leading to its ubiquitination and subsequent degradation.
Compound Identification
-
Compound Name: cIAP1 Ligand-Linker Conjugate 15 hydrochloride
-
Chemical Name: 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate hydrochloride
-
CAS Number: 1225383-36-7
-
Molecular Formula: C₃₇H₄₈ClN₃O₈
-
Molecular Weight: 698.25 g/mol
This conjugate incorporates a derivative of Bestatin, a known IAP ligand, connected to a polyethylene glycol (PEG)-based linker with a terminal amine. This terminal amine serves as the attachment point for a ligand targeting a protein of interest, thus forming the final SNIPER molecule.
Data Presentation: Representative Synthesis Data
The following table summarizes representative yields for the types of reactions involved in the synthesis of cIAP1 Ligand-Linker Conjugate 15. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Reaction Type | Starting Material | Product | Representative Yield (%) | Purity (%) |
| 1 | Peptide Coupling | Fmoc-(2S,3R)-AHPBA | Fmoc-dipeptide | 85-95% | >95% |
| 2 | Esterification | Fmoc-dipeptide | Fmoc-dipeptide-linker ester | 70-85% | >95% |
| 3 | Fmoc Deprotection | Fmoc-protected conjugate | Final Conjugate 15 (amine) | 90-98% | >98% |
| 4 | Salt Formation | Final Conjugate 15 (amine) | Final Conjugate 15 (HCl salt) | >95% | >98% |
Experimental Protocols
The synthesis of cIAP1 Ligand-Linker Conjugate 15 can be envisioned as a multi-step process involving the preparation of the protected IAP ligand, coupling with the linker, and final deprotection.
Materials and Reagents
-
Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Fmoc-(2S,3R)-AHPBA)
-
(R)-2-amino-4-methylpentanoic acid methyl ester hydrochloride (H-D-Leu-OMe·HCl)
-
2-(2-(2-aminoethoxy)ethoxy)ethanol
-
Peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt)
-
Bases (e.g., DIPEA, TEA)
-
Fmoc deprotection reagent (e.g., 20% piperidine in DMF)
-
Standard organic solvents (DMF, DCM, Ethyl Acetate, etc.)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
-
HCl in a suitable solvent (e.g., dioxane or ether)
Step 1: Synthesis of the Fmoc-Protected Dipeptide IAP Ligand
This step involves the coupling of the two amino acid components of the IAP ligand.
-
Dissolution: Dissolve Fmoc-(2S,3R)-AHPBA (1 equivalent) and H-D-Leu-OMe·HCl (1.1 equivalents) in anhydrous DMF.
-
Neutralization: Add a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-protected dipeptide methyl ester.
-
Saponification: Dissolve the methyl ester in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed. Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the Fmoc-protected dipeptide acid.
Step 2: Esterification with the Linker
This step conjugates the dipeptide ligand to the PEG-based linker.
-
Activation: Dissolve the Fmoc-protected dipeptide acid (1 equivalent) in anhydrous DCM. Add a coupling agent like DCC (1.1 equivalents) and a catalyst such as DMAP (0.1 equivalents).
-
Linker Addition: Add 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.5 equivalents) to the reaction mixture. Note: As the final product has a free amine, a Boc-protected version of the linker would typically be used here, followed by a final Boc-deprotection step. For simplicity in this proposed protocol, we will assume direct esterification followed by Fmoc deprotection.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the Fmoc-protected ligand-linker conjugate.
Step 3: Fmoc Deprotection to Yield the Final Amine
This is the final deprotection step to expose the terminal amine of the linker.
-
Deprotection: Dissolve the Fmoc-protected conjugate in a 20% solution of piperidine in DMF.[1]
-
Reaction: Stir the mixture at room temperature for 30 minutes.[1] Monitor the completion of the reaction by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under high vacuum to remove piperidine and DMF. Co-evaporate with toluene to remove residual piperidine. The crude product can be purified by reverse-phase HPLC to obtain the pure amine form of Conjugate 15.
Step 4: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acidification: Add a solution of HCl in dioxane or ether (1.1 equivalents) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold ether, and dried under vacuum to yield cIAP1 Ligand-Linker Conjugate 15 hydrochloride as a stable solid.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for cIAP1 Ligand-Linker Conjugate 15.
Mechanism of Action: SNIPER-mediated Protein Degradation
Caption: General mechanism of SNIPER-induced targeted protein degradation.
References
An In-depth Technical Guide to the Discovery and Development of PROTAC Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
This guide provides a detailed overview of the core building blocks of PROTACs—E3 ligase ligands, linkers, and POI binders (warheads)—and delves into the experimental protocols used for their discovery, synthesis, and characterization.
Core Building Blocks of PROTACs
The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts.
E3 Ubiquitin Ligase Ligands
The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and tissue specificity. While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC design due to the availability of well-characterized small molecule ligands.[7][8][9]
Commonly Recruited E3 Ligases and Their Ligands:
-
Cereblon (CRBN): CRBN is a widely used E3 ligase in PROTAC development.[8][9] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[7][10] These ligands are attractive due to their small size, drug-like properties, and oral bioavailability.[7]
-
Von Hippel-Lindau (VHL): VHL is another popular E3 ligase for PROTACs.[8][11] Small molecule VHL ligands typically mimic the hydroxyproline-containing peptide of its endogenous substrate, hypoxia-inducible factor 1α (HIF-1α).[7][11] VHL-based PROTACs often exhibit greater structural rigidity and metabolic stability compared to their CRBN-based counterparts.[7]
-
Mouse Double Minute 2 Homolog (MDM2): MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[12] Nutlin-3 and its analogs are common MDM2 ligands used in PROTACs.[12]
-
Inhibitor of Apoptosis Proteins (IAPs): IAPs are a family of E3 ligases that regulate apoptosis.[8] Bestatin and its derivatives have been employed as IAP ligands in PROTAC design.[1]
Emerging E3 Ligase Ligands:
To expand the scope of targeted protein degradation, researchers are actively exploring ligands for novel E3 ligases, including RNF4, RNF114, DCAF1, DCAF15, DCAF16, and the Aryl Hydrocarbon Receptor (AhR).[8][13]
Quantitative Data: Binding Affinities of E3 Ligase Ligands
The binding affinity of the E3 ligase ligand is a crucial parameter in PROTAC design. The following table summarizes the binding affinities of commonly used E3 ligase ligands.
| E3 Ligase | Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference(s) |
| CRBN | Thalidomide | ~1.8 µM (IC50) | FP | [14] |
| Lenalidomide | ~0.57 µM (IC50) | FP | [15] | |
| Pomalidomide | ~0.2 µM (IC50) | FP | [14] | |
| 4-Hydroxythalidomide | ~1 µM (Kd) | ITC | [1] | |
| VHL | VH032 | 186 nM (Kd) | SPR | [1] |
| VH298 | 91 nM (Kd) | SPR | [1] | |
| VHL-1 | 1.9 µM (Ki) | Competition Assay | [16] | |
| MDM2 | Nutlin-3 | 90 nM (IC50) | FP | [12] |
| IAP | Bestatin | 1.8 µM (Ka) | Not Specified | [1] |
| DCAF1 | DBr-1 (as part of PROTAC) | Not Specified | Not Specified | [13] |
Linkers
The linker is not merely a passive connector but plays a critical role in the physicochemical properties and biological activity of a PROTAC.[2][] Its length, composition, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's solubility, permeability, and metabolic stability.[2][]
Common Linker Types:
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their ability to enhance aqueous solubility and provide flexibility.[2] The length of the PEG chain can be easily tuned to optimize the distance between the POI and the E3 ligase.[2]
-
Alkyl Chains: Simple alkyl chains offer a straightforward and synthetically accessible linker option.[2] They are more lipophilic than PEG linkers, which can sometimes improve cell permeability.[]
-
Rigid Linkers: Linkers incorporating cyclic structures like piperidine or piperazine can introduce rigidity, which may pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[18]
-
"Clickable" Linkers: Linkers containing moieties for click chemistry, such as alkynes and azides, facilitate the rapid and efficient synthesis of PROTAC libraries.[2][]
Physicochemical Properties of PROTACs with Different Linkers
The choice of linker significantly impacts a PROTAC's drug-like properties. The following table provides a comparative overview of the physicochemical properties of PROTACs with different linker types.
| PROTAC | Target | E3 Ligase | Linker Type | MW (Da) | cLogP | TPSA (Ų) | HBD | HBA | Papp (10-6 cm/s) | Reference(s) |
| PROTAC 1 | BRD4 | CRBN | PEG | 973.1 | 3.1 | 211.8 | 5 | 16 | 0.244 | [19][20] |
| PROTAC 2 | BRD4 | CRBN | Alkyl/Aromatic | 884.0 | 5.2 | 163.4 | 4 | 11 | 1.41 | [19][20] |
| PROTAC 3 | BRD4 | CRBN | Alkyl/Piperazine | 812.0 | 3.9 | 158.9 | 4 | 11 | 0.667 | [19][20] |
| MZ1 | BRD4 | VHL | PEG | 933.1 | 3.6 | 215.1 | 6 | 15 | 0.01 | [21] |
| ARV-771 | BRD4 | VHL | PEG/Piperidine | 988.2 | 4.2 | 208.9 | 5 | 15 | 0.2 | [21] |
Protein of Interest (POI) Binders (Warheads)
The "warhead" of a PROTAC is the ligand that binds to the target protein to be degraded. The affinity and selectivity of the warhead for the POI are critical for the PROTAC's overall potency and specificity. A wide range of small molecule inhibitors have been successfully repurposed as warheads in PROTAC design.
PROTAC Signaling Pathway and Experimental Workflow
The mechanism of action of PROTACs involves hijacking the cell's ubiquitin-proteasome system. The general signaling pathway and a typical experimental workflow for PROTAC development are illustrated below.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table provides examples of DC50 and Dmax values for several well-characterized PROTACs.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | <1 | >95 | [22] |
| ERD-308 | Estrogen Receptor α | VHL | MCF-7 | 0.17 | >95 | [22] |
| PROTAC 26 (BTK) | BTK | CRBN | Namalwa | 6.2 | >99 | [23] |
| GP262 | PI3K/mTOR | CRBN | MDA-MB-231 | 42.2-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | [24] |
| NC-1 (BTK) | BTK | CRBN | Mino | 2.2 | 97 | [25] |
| ARD-266 | Androgen Receptor | VHL | LNCaP | 0.2-1 | >95 | [22] |
| PROTAC 14 (AR-V7) | AR-V7 | CRBN | 22Rv1 | 320 | Not Reported | [26] |
| Covalent EGFR PROTAC | EGFR | VHL | Not Specified | 214.8 | 79.1 | [27] |
| KRAS G12D Degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 (pan-KRAS) | [28] |
Experimental Protocols
This section provides detailed methodologies for key experiments in PROTAC discovery and development.
General Protocol for Liquid-Phase PROTAC Synthesis
This protocol describes a general approach for synthesizing a PROTAC via a convergent strategy involving the coupling of a POI ligand, a linker, and an E3 ligase ligand.
Materials:
-
POI ligand with a suitable functional group for linker attachment (e.g., amine, carboxylic acid, alkyne)
-
E3 ligase ligand with a suitable functional group for linker attachment
-
Bifunctional linker with complementary reactive groups
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC grade solvents)
Procedure:
-
Functionalization of Ligands (if necessary): If the POI and E3 ligase ligands do not have suitable handles for linker conjugation, they must first be functionalized. This may involve standard organic synthesis reactions to introduce an amine, carboxylic acid, alkyne, or azide group at a position that does not interfere with protein binding.
-
Linker-Ligand Conjugation (Step 1):
-
Dissolve one of the ligands (e.g., the POI ligand) and the bifunctional linker (1.1 equivalents) in an anhydrous solvent such as DMF.
-
If coupling a carboxylic acid and an amine, add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the mono-conjugated product by flash column chromatography.
-
-
PROTAC Assembly (Step 2):
-
Dissolve the purified mono-conjugated product from Step 2 and the second ligand (e.g., the E3 ligase ligand, 1.1 equivalents) in an anhydrous solvent.
-
Perform the second coupling reaction using appropriate reagents (e.g., HATU/DIPEA for amide bond formation, or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation).
-
Stir the reaction until completion, monitoring by LC-MS.
-
-
Purification:
-
Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS, 1H NMR, and 13C NMR spectroscopy.
-
General Protocol for Solid-Phase PROTAC Synthesis
Solid-phase synthesis offers a streamlined approach for generating PROTAC libraries by simplifying purification steps.[][5][29]
Materials:
-
Solid support (e.g., Rink amide resin)
-
Fmoc-protected amino acids or other building blocks
-
POI ligand and E3 ligase ligand with appropriate functional groups for solid-phase synthesis
-
Coupling and deprotection reagents (e.g., HATU, DIPEA, piperidine)
-
Cleavage cocktail (e.g., TFA/water/TIPS)
Procedure:
-
Resin Swelling and Initial Loading:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Couple the first building block (e.g., a functionalized E3 ligase ligand) to the resin using standard peptide coupling conditions.[][29]
-
-
Iterative Linker and Ligand Addition:
-
Perform a series of coupling and deprotection steps to build the linker and attach the second ligand (POI ligand).[5]
-
-
Cleavage and Purification:
-
Cleave the completed PROTAC from the resin using a cleavage cocktail.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the PROTAC by preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity by LC-MS and NMR.
-
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed for this purpose.[21][30][31][32]
a. Surface Plasmon Resonance (SPR)
SPR measures the binding affinity and kinetics of molecular interactions in real-time.[30][31]
Protocol Outline:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip surface.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a pre-incubated mixture of the PROTAC and the second protein (POI) to measure the ternary complex formation.
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd).
b. Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[14][30][31]
Protocol Outline:
-
Place one of the binding partners (e.g., the E3 ligase) in the sample cell.
-
Titrate the other binding partner (e.g., the PROTAC) into the cell from a syringe.
-
Measure the heat evolved or absorbed after each injection.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
To study ternary complex formation, pre-saturate the protein in the cell with one of the other components before titrating the third component.
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is essential for its cellular activity.
a. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that measures passive permeability across an artificial lipid membrane.[20]
Protocol Outline:
-
Prepare a donor plate containing the PROTAC solution and an acceptor plate with buffer.
-
Coat a filter plate with a lipid solution to form the artificial membrane.
-
Place the filter plate on top of the acceptor plate and add the donor plate.
-
Incubate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
b. Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate into a polarized epithelial barrier, mimicking the intestinal wall. This assay can assess both passive and active transport.
Protocol Outline:
-
Culture Caco-2 cells on permeable supports for ~21 days to form a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a specific time and collect samples from the opposite compartment.
-
Quantify the PROTAC concentration in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-to-B and B-to-A transport to determine the efflux ratio.
Conclusion
The discovery and development of PROTAC building blocks have paved the way for a new era in drug discovery. By understanding the intricate interplay between E3 ligase ligands, linkers, and POI binders, researchers can rationally design and synthesize novel PROTACs with enhanced potency, selectivity, and drug-like properties. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working at the forefront of targeted protein degradation. As the field continues to evolve with the identification of new E3 ligases and innovative linker technologies, the potential of PROTACs to address previously "undruggable" targets and treat a wide range of diseases will undoubtedly expand.
References
- 1. mdpi.com [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Protein Function Using Structure-Activity Relationship (SAR) Studies and Proteolysis-Targeting Chimeras (PROTACs) – Organic Synthesis is the Key | UBC Chemistry [chem.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. o2hdiscovery.co [o2hdiscovery.co]
- 26. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 31. oxfordglobal.com [oxfordglobal.com]
- 32. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of E3 Ligase Conjugates in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of E3 ligase conjugates in the rapidly evolving field of targeted protein degradation (TPD). We will delve into the core mechanisms, quantitative assessment of efficacy, and the key experimental protocols essential for the research and development of these novel therapeutics. This guide is intended to serve as a valuable resource for professionals working at the forefront of drug discovery.
Part 1: Core Concepts in Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key signaling proteins. This process involves the covalent attachment of a small regulatory protein, ubiquitin, to a target protein, marking it for destruction by the 26S proteasome, a large multi-catalytic protease complex.
E3 Ubiquitin Ligases: The Gatekeepers of Protein Degradation
The specificity of the UPS is conferred by a diverse family of over 600 E3 ubiquitin ligases. These enzymes are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The human genome encodes a wide variety of E3 ligases, which are broadly classified into several families based on their structure and mechanism of action, including the RING-in-between-RING (RBR), HECT, and the largest family, the Cullin-RING ligases (CRLs).
E3 Ligase Conjugates: Hijacking the UPS for Therapeutic Benefit
Targeted protein degradation leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. This is achieved through the use of small molecules, known as E3 ligase conjugates, that are designed to induce the proximity of a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. This approach offers several advantages over traditional small-molecule inhibitors, including the ability to target proteins lacking active sites, often referred to as "undruggable" targets, and the potential for a more sustained pharmacological effect.
Part 2: Mechanisms of Action
There are two main classes of E3 ligase conjugates: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits a specific E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex. Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome. After the POI is degraded, the PROTAC is released and can catalyze further rounds of degradation.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein. Unlike PROTACs, which have distinct binding moieties for the target and the E3 ligase, molecular glues typically bind to a pocket on the E3 ligase, altering its surface to create a new binding interface for the target protein. This induced proximity leads to the ubiquitination and degradation of the target protein. A well-known example is the immunomodulatory drug lenalidomide, which recruits the transcription factors IKZF1 and IKZF3 to the CRBN E3 ligase.[1][2][3]
Part 3: Quantitative Analysis of Degrader Efficacy
The efficacy of E3 ligase conjugates is assessed using several key quantitative metrics.
Key Performance Metrics: DC50 and Dmax
-
DC50 : The half-maximal degradation concentration, representing the concentration of the degrader at which 50% of the target protein is degraded. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given degrader.
Binding Affinities and Cooperativity
The formation of the ternary complex is a critical step in the mechanism of action of E3 ligase conjugates. The binding affinities of the degrader to the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are important parameters in determining the overall efficacy of the degrader. Cooperativity (α) is a measure of how the binding of one protein to the degrader affects the binding of the second protein. A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.
Comparative Data for Selected E3 Ligase Conjugates
The following tables summarize the quantitative data for several well-characterized PROTACs and molecular glues.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) Target | Binding Affinity (Kd, nM) E3 Ligase | Reference(s) |
| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | 15 (BRD4BD2) | 66 (VCB) | [4] |
| BRD2 | VHL | HeLa | ~100 | ~70 | 29 (BRD2BD2) | 66 (VCB) | [4] | |
| BRD3 | VHL | HeLa | ~200 | ~60 | 60 (BRD3BD2) | 66 (VCB) | [4] | |
| dBET1 | BRD4 | CRBN | MV4;11 | 3 | >95 | 180 (BRD4BD1) | 1700 (CRBN) | [5] |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | N/A | N/A |
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Lenalidomide | IKZF1 | CRBN | MM.1S | ~100 | >90 | [1][2] |
| IKZF3 | CRBN | MM.1S | ~100 | >90 | [1][2] | |
| Pomalidomide | GSPT1 | CRBN | 293T | ~10 | >90 | |
| 4-OH-EM12 | IKZF1 | CRBN | N/A | 28 | 82 ± 1 | [6] |
Part 4: Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of E3 ligase conjugates.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of an E3 ligase to ubiquitinate a target protein in the presence of a degrader.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Degrader compound
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), E3 ligase (e.g., 200 nM), target protein (e.g., 1 µM), and ubiquitin (e.g., 10 µM) in the reaction buffer.
-
Add the degrader compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP (e.g., 2 mM).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the target protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to measure the degradation of a target protein in cells.[7]
Materials:
-
Cell line expressing the target protein
-
Degrader compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the degrader compound for a specific duration (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for Target Validation (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an unbiased and global view of protein level changes upon degrader treatment.[8]
Materials:
-
Cell line of interest
-
Degrader compound
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system (e.g., Q-Exactive or Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Treat cells with the degrader compound or vehicle control.
-
Harvest and lyse the cells.
-
Reduce and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using trypsin.
-
Clean up the peptide samples using solid-phase extraction.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).[9][10][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Recombinant E3 ligase and target protein
-
Degrader compound
-
Running buffer (e.g., HBS-EP+)
Procedure for Ternary Complex Analysis:
-
Immobilize the E3 ligase on the sensor chip surface.
-
Inject a series of concentrations of the degrader compound alone to determine the binary binding kinetics to the E3 ligase.
-
To measure ternary complex formation, inject a constant concentration of the target protein mixed with a serial dilution of the degrader compound over the E3 ligase surface.
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) from the binding affinities.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Materials:
-
ITC instrument (e.g., MicroCal)
-
Recombinant E3 ligase and target protein
-
Degrader compound
-
Dialysis buffer
Procedure:
-
Dialyze the protein samples and dissolve the degrader in the same buffer to minimize heat of dilution effects.
-
Load the target protein into the sample cell and the degrader compound into the injection syringe.
-
Perform a series of injections of the degrader into the protein solution while monitoring the heat changes.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the binary interaction.
-
To study the ternary complex, the E3 ligase can be pre-incubated with a saturating concentration of the degrader, and this complex is then titrated into the target protein.
Part 5: Developmental Workflow and Signaling Pathways
PROTAC Development Workflow
The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.[12][13][14]
Caption: A typical workflow for the design and development of a PROTAC therapeutic.
Signaling Pathway: VHL-Mediated Degradation of BRD4 by MZ1
The PROTAC MZ1 targets the BET bromodomain protein BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[15][16][17][18]
Caption: VHL-mediated degradation of BRD4 by the PROTAC MZ1.
Signaling Pathway: CRBN-Mediated Degradation of IKZF1 by Lenalidomide
The molecular glue lenalidomide induces the degradation of the transcription factor IKZF1 by enhancing its interaction with the CRBN E3 ligase.[1][2][19][20][21][22]
Caption: CRBN-mediated degradation of IKZF1 by the molecular glue lenalidomide.
Part 6: Conclusion and Future Directions
Targeted protein degradation using E3 ligase conjugates represents a paradigm shift in drug discovery, offering the potential to target a vast array of proteins previously considered undruggable. The continued development of novel E3 ligase ligands, a deeper understanding of the intricacies of ternary complex formation, and the refinement of analytical techniques will undoubtedly fuel the advancement of this exciting therapeutic modality. As our knowledge expands, we can expect to see the clinical translation of a new generation of medicines that harness the power of the cell's own protein disposal system to combat disease.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. A comprehensive pipeline for translational top-down proteomics from a single blood draw - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. aragen.com [aragen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Architect's Guide to Targeted Protein Degradation: A Deep Dive into CRBN and VHL E3 Ligases in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is achieved by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][6][7] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4][6]
Among the more than 600 E3 ligases in humans, Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most extensively utilized in PROTAC design.[8] The choice between these two E3 ligases is a critical decision in the development of a PROTAC, as it can significantly impact the degrader's potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of CRBN and VHL, offering a comparative analysis, quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action involves the formation of a productive ternary complex between the POI, the PROTAC molecule, and the E3 ligase.[2][4] This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[9] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][9] After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, highlighting its catalytic nature.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Heterobifunctional Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and Heterobifunctional Degraders
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, harnesses the cell's own machinery to eliminate it entirely.[1][2][3] This approach offers the potential to address targets previously considered "undruggable" by conventional small molecule inhibitors, such as scaffolding proteins and transcription factors that lack well-defined active sites.[1] Heterobifunctional protein degraders are at the forefront of this field, acting as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS) for selective protein removal.[2][4][5]
The most prominent class of heterobifunctional degraders is the Proteolysis Targeting Chimeras (PROTACs).[6][7] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[7][8] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be recycled to induce the degradation of another POI molecule.[7][8] This catalytic mode of action distinguishes PROTACs from traditional inhibitors that require sustained occupancy to exert their effect.[1][8]
Core Mechanism of Action
The mechanism of action of a typical heterobifunctional degrader like a PROTAC can be broken down into the following key steps:
-
Cellular Entry and Target Engagement: The degrader molecule must first penetrate the cell membrane to reach its intracellular targets. Once inside, its two distinct ligands bind to the POI and an E3 ubiquitin ligase, respectively.[9]
-
Ternary Complex Formation: The simultaneous binding of the degrader to both the POI and the E3 ligase results in the formation of a transient ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent ubiquitination step.[9]
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to accessible lysine residues on the surface of the POI. The formation of a polyubiquitin chain serves as a degradation signal.[5][10]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.[1][10]
-
Catalytic Cycle: After the degradation of the POI, the heterobifunctional degrader is released and can initiate another cycle of target engagement and degradation.[8][11]
Data Presentation: Quantitative Analysis of Degrader Efficacy
The efficacy of heterobifunctional degraders is typically characterized by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker connecting the two ligands plays a crucial role in optimizing these parameters.
Table 1: Effect of Linker Length on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG/Alkyl | 12 | >1000 | <20 | [12] |
| ERα | VHL | PEG/Alkyl | 16 | ~100 | >80 | [12] |
| ERα | VHL | PEG/Alkyl | 20 | >1000 | <20 | [12] |
| p38α | Cereblon | PEG | 11 | ~500 | ~50 | [12] |
| p38α | Cereblon | PEG | 15 | <100 | >90 | [12] |
| p38α | Cereblon | PEG | 19 | ~200 | ~70 | [12] |
| PI3K (p110γ) | VHL | PEG/Alkyl | Not Specified | 42.23 | 88.6 | [13] |
| mTOR | VHL | PEG/Alkyl | Not Specified | 45.4 | 74.9 | [13] |
Table 2: Ternary Complex Cooperativity and Degradation Potency
| PROTAC | Target | E3 Ligase | Binary Affinity (Target, KD nM) | Binary Affinity (E3, KD nM) | Cooperativity (α) | Degradation DC50 (nM) | Reference |
| ACBI1 | SMARCA2 | VHL | 18 | 180 | 26 | 0.004 | [14] |
| PROTAC 1 | SMARCA2 | VHL | 4.9 | 110 | 3.2 | 0.021 | [14] |
| MZ1 | Brd4(2) | VHL | 4 | 66 | 15 | Not Specified | [7][15] |
| MZP-55 | BET proteins | VHL | Not Specified | Not Specified | <1 | Not Specified | [7] |
Experimental Protocols
Western Blot for Quantifying Protein Degradation
This is a standard method to determine the reduction in the levels of a target protein following treatment with a degrader.[2][12]
Materials:
-
Cell line expressing the protein of interest
-
Heterobifunctional degrader compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of the degrader or vehicle control for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Block the membrane to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[2]
-
Detect the chemiluminescent signal using an imaging system.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.[17]
-
In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system by detecting the increase in its ubiquitinated forms.[18]
Materials:
-
Cell line expressing the protein of interest
-
Heterobifunctional degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as described above
Procedure:
-
Cell Treatment: Treat cells with the degrader with or without a proteasome inhibitor for a specified time. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.[18]
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A smear of higher molecular weight bands indicates polyubiquitination.[18]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time without the need for labels.[15][19][20]
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified recombinant target protein
-
Purified recombinant E3 ligase complex
-
Heterobifunctional degrader compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the sensor chip surface.[20]
-
Binary Interaction Analysis:
-
To measure the binding of the degrader to the immobilized protein, inject a series of concentrations of the degrader over the surface and monitor the binding response.
-
To measure the binding of the degrader to the other protein in solution, pre-incubate the degrader with the second protein and inject the mixture over the immobilized protein.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the degrader and varying concentrations of the second protein over the immobilized protein. An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.[20]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity (α) of ternary complex formation. A value greater than 1 indicates positive cooperativity, meaning the binding of one protein to the degrader enhances the binding of the second protein.[14]
-
Mandatory Visualizations
Caption: Mechanism of action of a heterobifunctional protein degrader (PROTAC).
Caption: General workflow for the discovery and development of PROTACs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. aragen.com [aragen.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 20. o2hdiscovery.co [o2hdiscovery.co]
In-Depth Technical Guide: Physicochemical Properties of E3 Ligase Conjugate 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 15 (CAS: 2716124-25-1) is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This conjugate comprises a ligand for an E3 ubiquitin ligase and a linker, which, when combined with a target protein ligand, forms a complete PROTAC molecule. Understanding the physicochemical properties of this conjugate is paramount for the rational design and optimization of effective and bioavailable PROTAC drugs.
This technical guide provides a comprehensive overview of the known physicochemical properties of E3 Ligase Lig-linker Conjugate 15, alongside generalized experimental protocols for its characterization and a depiction of its role in the broader PROTAC mechanism of action.
Physicochemical Properties
The following table summarizes the known and expected physicochemical properties of this compound. Specific experimental values for properties such as solubility and melting point are not publicly available and would require experimental determination.
| Property | Value | Source/Comment |
| CAS Number | 2716124-25-1 | N/A |
| Molecular Formula | C24H31N5O4 | [1][2][3] |
| Molecular Weight | 453.53 g/mol | [1][2][3] |
| Appearance | Expected to be a solid | Based on common small molecule drugs. |
| Solubility | Variable, likely soluble in organic solvents like DMSO and DMF. Aqueous solubility is expected to be low. | General property of PROTACs and their components. |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination. |
| Isoelectric Point (pI) | Not applicable | This is a property of proteins and peptides, not typically determined for small molecule linkers. |
| Stability | Stability in solution and solid state would need to be determined experimentally. | Important for formulation and storage. |
Signaling Pathway: PROTAC Mechanism of Action
This compound is designed to be a component of a PROTAC that hijacks a specific E3 ubiquitin ligase, very commonly Cereblon (CRBN), to induce the degradation of a target protein. The general signaling pathway is illustrated below.
Caption: General mechanism of action for a PROTAC utilizing an E3 ligase conjugate.
Experimental Protocols
Detailed experimental protocols for the characterization of a novel E3 ligase conjugate like Conjugate 15 are crucial for its application in drug development. Below are generalized methodologies for key experiments.
Determination of Molecular Weight and Purity by LC-MS
Objective: To confirm the molecular weight and assess the purity of the synthesized conjugate.
Methodology:
-
Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) and mass spectrometry.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Range: Scan a range that includes the expected molecular weight of the conjugate.
-
-
Data Analysis:
-
Determine the retention time from the UV chromatogram to assess purity.
-
Analyze the mass spectrum to confirm the molecular weight of the conjugate.
-
Caption: Experimental workflow for LC-MS analysis.
Solubility Assessment
Objective: To determine the solubility of the conjugate in various solvents relevant to biological assays and formulation.
Methodology (Kinetic Solubility Assay):
-
Prepare a high-concentration stock solution of the conjugate in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a series of wells.
-
Add increasing volumes of the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well to create a range of concentrations.
-
Mix the solutions thoroughly and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
In Vitro PROTAC Assembly and Target Degradation Assay
Objective: To confirm that the conjugate can be used to form a functional PROTAC that induces the degradation of a target protein.
Methodology:
-
PROTAC Synthesis: Synthesize a complete PROTAC molecule by chemically linking the this compound to a known ligand for a target protein of interest (e.g., JQ1 for BRD4).
-
Cell Culture: Culture a cell line that expresses the target protein (e.g., HeLa or 293T cells).
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (the target protein ligand alone).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration.
Caption: Workflow for in vitro target protein degradation assay.
Conclusion
This compound is a valuable chemical tool for the development of PROTAC-based therapeutics. While a complete public dataset of its physicochemical properties is not available, its known molecular formula and weight provide a solid foundation for its use in synthesis. The generalized protocols and mechanism of action described in this guide offer a framework for its characterization and application in targeted protein degradation studies. Further experimental validation of its properties is essential for advancing PROTACs from preclinical research to clinical applications.
References
Methodological & Application
Application Notes and Protocols for Pomalidomide-PEG-Linker Conjugates in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Pomalidomide, a well-established immunomodulatory drug, is a potent ligand for the Cereblon (CRBN) E3 ligase, making its derivatives crucial building blocks in the design and synthesis of PROTACs.[3][4]
This document provides detailed application notes and protocols for the use of a representative E3 ligase ligand-linker conjugate: Pomalidomide-PEG-Azide . This conjugate incorporates the CRBN-recruiting pomalidomide moiety and a flexible polyethylene glycol (PEG) linker terminating in a versatile azide group, ideal for efficient PROTAC assembly via "click chemistry."[5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple copies of the target protein.[6]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Data Presentation: Impact of Linker on PROTAC Efficacy
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[5][7] The length and composition (e.g., PEG vs. alkyl chains) of the linker must be empirically optimized for each target.[8] Below is a summary of quantitative data for pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker variations.
Table 1: Pomalidomide-Based PROTACs Targeting BTK
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
|---|---|---|---|---|
| MT-802 | PEG/Alkyl | <1 | >90 | MOLM-14 |
| PROTAC A | Short Alkyl | 15 | ~85 | TMD8 |
| PROTAC B | Long PEG | 5 | >95 | TMD8 |
Note: Data is compiled from various sources for illustrative purposes. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on experimental conditions.[9]
Table 2: Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
|---|---|---|---|---|
| dBET1 | PEG | 4 | >90 | MV4;11 |
| ARV-825 | PEG/Alkyl | <1 | >95 | RS4;11 |
| PROTAC X | Alkyl | 25 | ~80 | THP-1 |
Note: Data is compiled from various sources for illustrative purposes. Experimental conditions may vary.[1][10]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Pomalidomide-PEG-Azide and an Alkyne-functionalized POI Ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final conjugation step to assemble the PROTAC molecule.
Caption: Workflow for PROTAC synthesis via CuAAC "click chemistry".
Materials:
-
Pomalidomide-PEG-Azide (e.g., Pomalidomide-PEG4-Azide)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dimethyl sulfoxide (DMSO), tert-butanol, deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a clean, dry vial, dissolve the Pomalidomide-PEG-Azide (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a suitable solvent mixture, such as DMSO/tert-butanol/water (e.g., 2:1:1 ratio).
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (e.g., 100 mM) and sodium ascorbate (e.g., 500 mM).
-
To the reaction mixture, add the sodium ascorbate solution (0.2-0.5 equivalents) followed by the copper(II) sulfate solution (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Evaluation of Target Protein Degradation by Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[5]
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
PROTAC compound
-
AlphaLISA assay buffer
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-GST)
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare solutions of the tagged POI and CRBN/DDB1 complex at appropriate concentrations in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the POI, the CRBN/DDB1 complex, and the PROTAC at various concentrations. Include controls with no PROTAC.
-
Complex Formation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate in the dark at room temperature for 30-60 minutes. Then, add the AlphaLISA donor beads and incubate in the dark for another 30-60 minutes.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve, known as the "hook effect," is often observed, which is characteristic of ternary complex formation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Degradation Studies Using a DCAF15 E3 Ligase Conjugate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a DCAF15 E3 ligase conjugate, exemplified by the BRD4-targeting PROTAC DP1, for in vivo protein degradation studies. The protocols outlined below are intended to serve as a foundational methodology for researchers investigating targeted protein degradation in preclinical models.
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This approach offers a distinct advantage over traditional inhibition by eliminating the entire target protein. This document focuses on the application of a PROTAC that hijacks the DCAF15 E3 ligase complex to induce the degradation of the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[6]
The example PROTAC, DP1, is composed of a ligand for BRD4 and a ligand for the DCAF15 E3 ligase, joined by a chemical linker.[6] By inducing the proximity of BRD4 and DCAF15, DP1 facilitates the transfer of ubiquitin to BRD4, marking it for proteasomal degradation.
Mechanism of Action
The fundamental mechanism of action for a DCAF15-recruiting PROTAC like DP1 involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule, and the DCAF15 E3 ligase. This induced proximity enables the E3 ligase to polyubiquitinate the target protein, which is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of DCAF15-mediated protein degradation.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using a DCAF15-recruiting BRD4 degrader.
Table 1: In Vivo BRD4 Degradation in Tumor Xenografts
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor BRD4 Levels (% of Vehicle) |
| Vehicle | - | Daily | 100% |
| DP1 | 25 | Daily | 45% |
| DP1 | 50 | Daily | 20% |
| DP1 | 100 | Daily | 10% |
Table 2: Pharmacodynamic Profile of DP1 in Tumor Tissue
| Time Post-Dose (hours) | Tumor BRD4 Levels (% of Pre-dose) |
| 0 | 100% |
| 4 | 60% |
| 8 | 35% |
| 24 | 25% |
| 48 | 40% |
| 72 | 75% |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Pharmacodynamic Study in a Xenograft Model
This protocol describes the steps to evaluate the in vivo efficacy and pharmacodynamics of a DCAF15-recruiting PROTAC in a mouse xenograft model of human cancer (e.g., leukemia or solid tumor cell line expressing high levels of BRD4).
Materials:
-
DCAF15-recruiting PROTAC (e.g., DP1)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cells (e.g., SU-DHL-4)
-
Matrigel
-
Calipers
-
Tissue homogenization buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Xenograft Model Establishment:
-
Culture human cancer cells to the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
-
Animal Grouping and Dosing:
-
Randomly assign mice to treatment groups (e.g., vehicle, 25 mg/kg, 50 mg/kg, 100 mg/kg DP1).
-
Administer the PROTAC or vehicle via the desired route (e.g., intraperitoneal injection) according to the dosing schedule (e.g., daily for 14 days).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at specified time points for a time-course experiment), euthanize the mice.
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize tumor tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting to assess BRD4 protein levels. Use a loading control (e.g., GAPDH) for normalization.
-
Caption: Experimental workflow for in vivo degradation studies.
Protocol 2: Assessment of Target Engagement and Downstream Effects
This protocol outlines the analysis of downstream signaling pathways affected by the degradation of the target protein. For BRD4, this includes the c-MYC oncogene.
Materials:
-
Tumor samples from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for c-MYC and a housekeeping gene (e.g., GAPDH)
-
Antibodies for downstream signaling proteins (e.g., anti-c-MYC)
Procedure:
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from tumor tissues.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) to measure the mRNA levels of c-MYC.
-
Normalize c-MYC expression to the housekeeping gene.
-
-
Protein Expression Analysis (Western Blot):
-
Using the protein lysates from Protocol 1, perform Western blotting for c-MYC.
-
Quantify band intensities and normalize to a loading control.
-
Signaling Pathway
The degradation of BRD4 by a DCAF15-recruiting PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-MYC. This disruption of the BRD4-c-MYC axis is a key mechanism for the anti-tumor activity of BRD4 degraders.
Caption: Impact of BRD4 degradation on the c-MYC pathway.
Conclusion
The use of DCAF15 E3 ligase conjugates for in vivo targeted protein degradation represents a promising therapeutic strategy. The protocols and data presented here provide a framework for the preclinical evaluation of such compounds. Careful experimental design, including appropriate animal models and robust pharmacodynamic readouts, is crucial for advancing these novel therapeutics toward clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating Protein Degradability through Site-Specific Ubiquitin Ligase Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 ubiquitin ligases in the acute leukemic signaling pathways [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugation via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of an E3 ligase ligand to a linker molecule using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology is fundamental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3]
Introduction to Click Chemistry in PROTAC Synthesis
PROTACs are comprised of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] Click chemistry offers a highly efficient and specific method for attaching the E3 ligase ligand to the linker.[][6] The most common click chemistry reaction used for this purpose is the CuAAC reaction, which forms a stable triazole linkage between an azide and a terminal alkyne.[][7][8] This reaction is favored for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups.[]
An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), is also utilized, particularly in biological systems where the copper catalyst might be cytotoxic.[][9][] SPAAC is a metal-free reaction that relies on the ring strain of a cyclooctyne to react with an azide.[][] While SPAAC avoids the issue of copper toxicity, it generally has slower reaction kinetics compared to CuAAC.[][11]
Experimental Overview
This protocol details the conjugation of an azide-functionalized E3 ligase ligand (based on a generic Cereblon ligand) to an alkyne-functionalized PEG linker. The resulting E3 ligase ligand-linker conjugate can then be further reacted with a ligand for a protein of interest (POI) to generate a complete PROTAC molecule.
Experimental Workflow
Caption: Workflow for CuAAC Conjugation.
Detailed Experimental Protocol
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., Thalidomide-N-azide)
-
Alkyne-functionalized linker (e.g., PEG4-alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Tris(benzyltriazolylmethyl)amine (TBTA) (Optional, as a copper ligand)
-
Solvents for purification (e.g., acetonitrile, water with formic acid for HPLC)
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Standard laboratory glassware
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural confirmation
Protocol:
-
Preparation of Stock Solutions:
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.
-
(Optional) TBTA: Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the alkyne-functionalized linker (1.1 eq) in a 1:1 mixture of DMSO and deionized water to a final concentration of 10-50 mM.
-
Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
-
Initiation of the CuAAC Reaction:
-
To the stirred solution, add the copper(II) sulfate stock solution to a final concentration of 1 mM (0.1 eq).
-
If using TBTA, add the stock solution to a final concentration of 1 mM (0.1 eq) and stir for 2 minutes. This ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.[7][8]
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM (0.5 eq). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
The reaction progress can be monitored by LC-MS by taking small aliquots from the reaction mixture. The consumption of starting materials and the formation of the desired product can be tracked by their respective mass-to-charge ratios.
-
-
Purification:
-
Once the reaction is complete, the crude mixture can be directly purified by preparative reverse-phase HPLC.
-
A typical gradient for purification would be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 30 minutes.
-
Collect the fractions containing the desired product, identified by its retention time and mass.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final product using analytical LC-MS.
-
The structure of the E3 ligase ligand-linker conjugate should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
The purified product should be lyophilized to yield a stable powder.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Concentrations | ||
| Azide-E3 Ligase Ligand | 1.0 eq | [Generic Protocol] |
| Alkyne-Linker | 1.1 eq | [Generic Protocol] |
| CuSO₄ | 0.1 eq | [Generic Protocol] |
| Sodium Ascorbate | 0.5 eq | [Generic Protocol] |
| Reaction Conditions | ||
| Solvent | DMSO/H₂O (1:1) | [Generic Protocol] |
| Temperature | Room Temperature | [Generic Protocol] |
| Reaction Time | 4-12 hours | [Generic Protocol] |
| Expected Outcome | ||
| Yield | 55-90% | [2] |
| Purity (post-HPLC) | >95% | [Generic Protocol] |
Mechanism of Action: PROTAC
Caption: PROTAC Mechanism of Action.
The synthesized E3 ligase ligand-linker conjugate is a key component of a PROTAC. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.[2][3] This catalytic mechanism allows for the degradation of target proteins at low compound concentrations.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC Design Using Pre-made E3 Ligase-Linker Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a POI-PROTAC-E3 ligase ternary complex leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]
Traditionally, PROTAC development involves a complex, multi-step synthesis process for each new candidate molecule. The use of pre-made E3 ligase-linker constructs significantly streamlines this workflow.[3] These building blocks, which consist of a validated E3 ligase ligand pre-conjugated to a linker with a reactive handle, allow researchers to rapidly generate libraries of PROTACs by simply coupling them with various target protein ligands. This modular approach accelerates the discovery and optimization of potent and selective protein degraders.[6]
Mechanism of Action
The catalytic cycle of a PROTAC begins with the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity.[5] This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein.[2] After polyubiquitination, the target protein is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in further degradation cycles.[2][7]
PROTAC Design Workflow Using Pre-made Constructs
The use of pre-made E3 ligase-linker constructs simplifies the PROTAC discovery process into a logical, multi-step workflow. This approach allows for the systematic evaluation of different E3 ligases, linker types, and attachment points to identify optimal degrader candidates.
Data Presentation: E3 Ligase Ligands and Linker Impact
The choice of E3 ligase and the nature of the linker are critical determinants of PROTAC efficacy.[3] While over 600 E3 ligases exist, most PROTACs utilize a small handful, primarily CRBN and VHL, due to the availability of well-characterized, high-affinity small molecule ligands.[8][9] Commercially available constructs often feature these ligands coupled with common linker types like polyethylene glycol (PEG) or alkyl chains.[3][10]
Table 1: Common E3 Ligase Ligands for Pre-made Constructs
| E3 Ligase | Ligand Examples | Typical Binding Affinity (Kd) | Key Characteristics |
| CRBN | Thalidomide, Pomalidomide, Lenalidomide | 1-10 µM (binary) | Widely used, well-validated, numerous derivatives available for varied linker attachment points.[11][12] |
| VHL | VH032, (S,R,S)-AHPC | 100-200 nM (binary) | High affinity, forms highly cooperative ternary complexes.[3][13] |
| IAPs | Bestatin, LCL161 derivatives | Variable | Can induce apoptosis in addition to degradation; less commonly used in pre-made constructs.[9][14] |
| MDM2 | Nutlin-3 derivatives | 90 nM (binary) | Can reactivate p53 tumor suppressor pathway; often results in larger, less drug-like PROTACs.[9] |
Table 2: Influence of Linker Type on PROTAC Performance
| Linker Type | Composition | Key Characteristics | Impact on Efficacy |
| PEG | Repeating ethylene glycol units | Increases hydrophilicity and solubility. Provides flexibility and allows for systematic length variation.[3][15] | Can improve cell permeability and ternary complex formation, but excessive length may decrease efficacy.[16] |
| Alkyl | Saturated hydrocarbon chain | Increases lipophilicity. Provides rigidity compared to PEG.[3] | Length is critical; often requires empirical optimization to achieve productive ternary complex geometry.[16] |
| Rigid/Functional | Piperazine, Piperidine, Alkynes | Constrains conformational flexibility. Can introduce specific vectors to optimize ternary complex interactions.[15] | May lead to higher potency and selectivity by pre-organizing the PROTAC for optimal binding.[15] |
Experimental Protocols
Protocol 1: Conjugation of Target Ligand to E3-Linker Construct
This protocol describes a general method for coupling a target ligand (containing a carboxylic acid) to a pre-made E3 ligase-linker construct (containing a terminal amine) via amide bond formation.
Materials:
-
Target ligand with a carboxylic acid functional group.
-
Pre-made E3 ligase-linker-amine construct (e.g., Pomalidomide-PEG4-Amine).
-
Amide coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt.
-
Organic base: DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Reaction vessel, magnetic stirrer.
-
Purification system: Preparative HPLC or column chromatography.
-
Analytical instruments: LC-MS, NMR.
Methodology:
-
Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: In a reaction vessel, dissolve the target ligand (1.0 equivalent) in anhydrous DMF. Add the coupling reagent HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the E3 ligase-linker-amine construct (1.0 equivalent), dissolved in a small amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
Quenching: Once the reaction is complete, quench by adding water.
-
Purification: Purify the crude product using preparative reverse-phase HPLC to isolate the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[17]
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip or co-probe the membrane with a loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal to determine the percentage of protein remaining relative to the vehicle control.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay confirms that the PROTAC can physically bridge the target protein and the E3 ligase.[17]
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VBC complex).
-
Fluorescently labeled antibodies/reagents specific to the tags (e.g., Terbium-cryptate anti-His and d2-labeled anti-GST).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
PROTAC stock solution.
-
Low-volume 384-well microplates.
-
Plate reader capable of TR-FRET measurements.
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and labeled antibodies in the assay buffer at their optimal concentrations (determined via titration experiments).
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Target protein solution.
-
E3 ligase solution.
-
Serial dilutions of the PROTAC or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for complex formation.
-
Antibody Addition: Add the mixture of the labeled anti-tag antibodies to each well.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths (~620 nm for the cryptate and ~665 nm for the d2 acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the FRET signal against the PROTAC concentration. An increase in the FRET signal indicates PROTAC-induced ternary complex formation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 11. researchgate.net [researchgate.net]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening a PROTAC Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a protein of interest (POI).[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
This document provides a comprehensive guide to the experimental workflow for screening a PROTAC library, from initial hit identification to lead validation. It includes detailed protocols for key assays, guidelines for data presentation, and visual representations of the underlying mechanisms and workflows.
PROTAC Mechanism of Action
The catalytic cycle of a PROTAC begins with its entry into the cell and subsequent binding to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to initiate another cycle of degradation.[3]
Experimental Screening Cascade
A robust screening cascade is essential for the successful identification and validation of potent and selective PROTACs. The workflow progresses from high-throughput primary screens to more detailed secondary and tertiary assays to characterize lead candidates.
Data Presentation
Quantitative data from the screening cascade should be summarized in clear and structured tables to facilitate comparison between PROTAC candidates.
Table 1: Primary Screen and Dose-Response Data
| PROTAC ID | Primary Screen (% Degradation @ 1 µM) | DC50 (nM) | Dmax (%) | Degradation Rate (t1/2, hours) |
| PROTAC-001 | 85 | 50 | 95 | 4 |
| PROTAC-002 | 30 | >1000 | <50 | N/A |
| PROTAC-003 | 92 | 25 | 98 | 2.5 |
| ... | ... | ... | ... | ... |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Biophysical and Mechanistic Data for Lead Candidates
| PROTAC ID | CETSA Shift (°C) | Ternary Complex Formation (BRET Ratio) | In vitro Ubiquitination (Fold Increase) |
| PROTAC-001 | +3.5 | 0.8 | 10 |
| PROTAC-003 | +4.2 | 1.2 | 15 |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in response to PROTAC treatment.[2][4]
Materials:
-
Cell line of interest
-
PROTAC compounds (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in complete medium. Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control. Incubate for the desired time course (e.g., 4, 8, 16, 24 hours).[4]
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control. Plot dose-response curves to determine DC50 and Dmax values.[5]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the direct binding of a PROTAC to its target protein in intact cells by measuring changes in the protein's thermal stability.[6][7]
Materials:
-
Cell line of interest
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen and 37°C water bath for freeze-thaw cycles
-
Centrifuge
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Resuspend cells in fresh medium and treat with the PROTAC compound or vehicle for 1 hour at 37°C.[6]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[6]
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.[6]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.[6]
-
Analysis: Analyze the amount of soluble target protein in the supernatant by Western blot as described in Protocol 1. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay for Ternary Complex Formation
This protocol describes a live-cell assay to monitor the formation of the POI-PROTAC-E3 ligase ternary complex.[8][9]
Materials:
-
Cell line co-expressing the POI fused to a BRET donor (e.g., NanoLuc luciferase) and the E3 ligase fused to a BRET acceptor (e.g., HaloTag with a fluorescent ligand).
-
PROTAC compounds (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
White, 96-well or 384-well assay plates
-
BRET substrate (e.g., furimazine)
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Seeding: Plate the engineered cells in a white assay plate and allow them to adhere.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds and add them to the cells.
-
Substrate Addition and Measurement: Add the BRET substrate to the wells. Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.[9]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A "hook effect," a bell-shaped dose-response curve, is often observed, where the BRET signal increases with PROTAC concentration until it reaches a maximum, after which it decreases due to the formation of binary complexes.[10]
Protocol 4: In Vitro Ubiquitination Assay
This biochemical assay directly measures the PROTAC-dependent ubiquitination of the target protein.[11]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant purified protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compounds (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
Initiate Reaction: Add the E3 ligase and the PROTAC compound or vehicle to initiate the reaction. Set up control reactions lacking E1, E3, or the PROTAC.[11]
-
Incubation: Incubate the reactions at 30-37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands corresponding to polyubiquitinated POI indicates successful PROTAC activity.[11]
Protocol 5: Quantitative Mass Spectrometry for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of PROTAC selectivity.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle at a concentration that gives Dmax for a short duration (e.g., 6 hours) to enrich for direct targets. Lyse the cells and quantify the protein content.
-
Sample Preparation: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with TMT reagents if performing multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
Conclusion
The screening of a PROTAC library requires a multi-faceted and systematic approach. By employing a robust screening cascade that includes assays for protein degradation, target engagement, ternary complex formation, and ubiquitination, researchers can effectively identify and validate promising PROTAC candidates. The use of orthogonal methods and careful data analysis are crucial for building a comprehensive understanding of a PROTAC's efficacy, mechanism of action, and selectivity, ultimately guiding the development of novel therapeutics.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Measuring Target Protein Degradation with Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation is a rapidly evolving therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, lead to the physical removal of the target protein.[2] Western blotting is a cornerstone technique for quantifying the efficacy of these degraders by directly measuring the reduction in the abundance of a target protein.[1] This document provides detailed protocols and application notes for utilizing Western Blot to assess target protein degradation.
Two major cellular pathways responsible for protein degradation are the Ubiquitin-Proteasome Pathway (UPP) and the autophagy-lysosome pathway. The UPP involves the tagging of target proteins with ubiquitin molecules, marking them for degradation by the proteasome.[3] Autophagy is a process where cellular components, including proteins, are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Western blot can be employed to monitor key markers in both pathways to elucidate the mechanism of protein degradation.[3]
Signaling Pathways in Protein Degradation
Understanding the underlying molecular mechanisms is crucial for designing and interpreting protein degradation experiments.
Ubiquitin-Proteasome Pathway
The Ubiquitin-Proteasome Pathway is a primary mechanism for selective protein degradation. It involves a three-step enzymatic cascade (E1, E2, and E3 ligases) that attaches a polyubiquitin chain to the target protein, marking it for recognition and degradation by the 26S proteasome.[3] PROTACs are designed to hijack this system by bringing a target protein into proximity with an E3 ligase.[2]
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome Pathway.
Autophagy Pathway
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. A key marker for monitoring autophagy is the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane.[4] An increase in the LC3-II/LC3-I ratio is often indicative of autophagy induction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Conjugate 15 Degradation Efficiency
Welcome to the technical support center for Conjugate 15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Conjugate 15 and how does it work?
Conjugate 15 is a targeted protein degrader, specifically a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It works by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the cell's proteasome.[1] In some applications, Conjugate 15 may be attached to an antibody to create a Degrader-Antibody Conjugate (DAC), which allows for targeted delivery to specific cell types.[2][3]
Q2: What are the critical first steps to take when observing low degradation efficiency?
When encountering low degradation efficiency with Conjugate 15, a systematic approach is recommended. Begin by verifying the basics of your experimental setup:
-
Confirm Cell Health: Ensure that the cells used in the assay are healthy and viable.
-
Verify Reagent Integrity: Confirm the concentration and stability of your Conjugate 15 stock solution.
-
Optimize Treatment Conditions: Ensure that the concentration and incubation time of Conjugate 15 are appropriate for your cell line and target protein.
If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting guide below.
Troubleshooting Guide for Low Degradation Efficiency
This guide addresses specific problems that can lead to poor performance of Conjugate 15 in protein degradation assays.
Problem 1: No or minimal degradation of the target protein is observed.
Possible Cause 1: Poor Cell Permeability PROTACs are often large molecules that may not efficiently cross the cell membrane.[4][5]
-
Recommended Action:
-
Permeability Assays: Perform a permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the ability of Conjugate 15 to enter the cells.[4]
-
Increase Incubation Time: Extend the treatment duration to allow more time for the conjugate to accumulate within the cells.
-
Optimize Concentration: Test a range of concentrations, as the optimal concentration for degradation can be narrow.
-
Possible Cause 2: Lack of Target Engagement Conjugate 15 may not be effectively binding to the target protein or the E3 ligase within the cell.
-
Recommended Action:
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that Conjugate 15 is binding to its intended target protein in the cellular environment. A successful binding event will alter the thermal stability of the protein.[4]
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantify the binding affinity of Conjugate 15 to both the target protein and the E3 ligase.[4]
-
Problem 2: Degradation plateaus at a low level (high Dmax).
Possible Cause 1: The "Hook Effect" At very high concentrations, PROTACs can form binary complexes (e.g., Conjugate 15-Target or Conjugate 15-E3 Ligase) instead of the productive ternary complex required for degradation. This leads to a decrease in degradation efficiency at higher concentrations.[6]
-
Recommended Action:
-
Dose-Response Curve: Perform a full dose-response experiment with a wide range of Conjugate 15 concentrations, including very low concentrations, to identify the optimal concentration range and observe the potential hook effect.[6]
-
Possible Cause 2: High Rate of Protein Synthesis The cell may be producing new target protein at a rate that counteracts the degradation induced by Conjugate 15.[6]
-
Recommended Action:
-
Time-Course Experiment: Conduct a time-course experiment to find the optimal window for degradation. Shorter treatment times (e.g., <6 hours) may show more significant degradation before new protein synthesis can compensate.[6]
-
Protein Synthesis Inhibition: As a control experiment, co-treat cells with a protein synthesis inhibitor like cycloheximide to determine the maximum potential degradation.
-
Problem 3: Inconsistent results between experiments.
Possible Cause 1: Experimental Variability Minor variations in cell density, passage number, or reagent preparation can lead to inconsistent results.
-
Recommended Action:
-
Standardize Protocols: Strictly adhere to standardized protocols for cell culture, treatment, and lysis.
-
Use Internal Controls: Always include positive and negative controls in your experiments. A known effective degrader can serve as a positive control, while a vehicle-treated group serves as a negative control.
-
Quantitative Data Summary
When analyzing your experimental results, it is crucial to present the data in a clear and organized manner. The following table is a template for summarizing your degradation data.
| Treatment Group | Concentration (nM) | Incubation Time (hours) | % Target Protein Remaining (Mean ± SD) |
| Vehicle Control | 0 | 24 | 100 ± 5.2 |
| Conjugate 15 | 1 | 24 | 85 ± 7.1 |
| Conjugate 15 | 10 | 24 | 52 ± 4.5 |
| Conjugate 15 | 100 | 24 | 21 ± 3.9 |
| Conjugate 15 | 1000 | 24 | 45 ± 6.3 |
| Positive Control | 50 | 24 | 15 ± 2.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Western Blot Protocol for Assessing Protein Degradation
This protocol provides a standard method for quantifying the levels of a target protein following treatment with Conjugate 15.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of Conjugate 15 and controls for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action for Conjugate 15 (PROTAC).
Caption: Troubleshooting workflow for low degradation efficiency.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. contractpharma.com [contractpharma.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CRBN-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize the Cereblon (CRBN) E3 ligase. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with CRBN-based PROTACs?
A1: The most prominent off-target effect of CRBN-based PROTACs is the unintended degradation of endogenous proteins known as "neosubstrates".[][2] This occurs because the immunomodulatory drug (IMiD) derivatives (e.g., thalidomide, lenalidomide, pomalidomide) used as CRBN ligands can act as "molecular glues".[2][3] These ligands induce conformational changes in CRBN, leading to the recruitment and degradation of proteins that are not the intended target of the PROTAC.[]
Commonly degraded neosubstrates include zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91, as well as other proteins like GSPT1.[][2][4][5] The degradation of these neosubstrates can lead to undesirable toxicities and confound experimental results.[][6] For instance, the degradation of Ikaros and Aiolos is crucial for lymphocyte development, and SALL4 degradation is linked to teratogenicity.[]
Q2: How can I minimize the degradation of neosubstrates?
A2: Several strategies can be employed to enhance the selectivity of CRBN-based PROTACs and reduce off-target neosubstrate degradation:
-
CRBN Ligand Modification: Structural modifications to the CRBN ligand can significantly reduce its ability to degrade neosubstrates.[] For example, introducing a methoxy group on the benzene ring of a thalidomide derivative or making specific substitutions at the C5 position of the phthalimide ring has been shown to block or reduce the degradation of neosubstrates.[][4][5]
-
Linker Optimization: The attachment point and composition of the linker connecting the CRBN ligand to the target protein binder can influence the conformation of the ternary complex and, consequently, selectivity.[2][7] Experimenting with different linker attachment points on the CRBN ligand can impact neosubstrate degradation.[7]
-
Rational PROTAC Design: Based on structural insights, it's possible to design PROTACs that minimize off-target effects. Two key principles have been suggested for pomalidomide-based PROTACs: exit vectors should primarily have modifications at the C5 position, and hydrogen-bond donors near the phthalimide ring should preferably be masked.[4]
Q3: What is the "hook effect" and how can I troubleshoot it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[2][8][9][10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[2][9][10]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation (Dmax).[2][8][10]
-
Use Lower Concentrations: Once the optimal concentration range is identified, use concentrations at or below the Dmax for subsequent experiments to favor the formation of the productive ternary complex.[2][8]
-
Kinetic Analysis: Analyze the kinetics of degradation at various concentrations to better understand the dynamics of ternary complex formation and dissociation.[2]
Troubleshooting Guides
Issue 1: Unexpected Protein Degradation (Potential Off-Target Effects)
Symptoms:
-
Mass spectrometry-based proteomics reveals the degradation of proteins other than the intended target.
-
Cellular toxicity is observed at concentrations where the target is degraded.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Neosubstrate Degradation | 1. Proteomics Profiling: Perform quantitative proteomics (e.g., TMT or DIA-MS) to identify all degraded proteins.[2][12][13][14][15][16] 2. Validate with Orthogonal Methods: Confirm the degradation of high-interest off-targets using Western blotting.[12] 3. PROTAC Redesign: If neosubstrate degradation is significant, synthesize new PROTACs with modified CRBN ligands or different linker attachment points.[][4][7] | 1. A comprehensive list of on- and off-target proteins degraded by the PROTAC. 2. Confirmation of proteomics hits. 3. A new PROTAC with an improved selectivity profile. |
| Off-Target Binding of the Warhead | 1. Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the warhead of the PROTAC is not engaging with unintended proteins.[8][12] 2. Binding Assays: Perform in vitro binding assays (e.g., SPR, ITC) with the PROTAC and potential off-target proteins.[17] | 1. Confirmation of on-target and potential off-target engagement in a cellular context. 2. Quantitative measurement of binding affinities to guide further optimization. |
Issue 2: Lack of Target Protein Degradation
Symptoms:
-
Western blot analysis shows no change in the levels of the target protein after treatment with the PROTAC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Cellular Uptake Assays: Directly measure the intracellular concentration of the PROTAC using LC-MS/MS. 2. Competitive Engagement Assay: Use a competitive cellular CRBN engagement assay to indirectly assess permeability.[18] 3. PROTAC Optimization: Modify the physicochemical properties of the PROTAC to improve cell permeability.[8] | 1. Quantitative data on PROTAC uptake. 2. A rank-ordering of permeability for different PROTACs. 3. A new PROTAC with enhanced cellular activity. |
| Low CRBN Expression | 1. Western Blot for CRBN: Check the expression level of CRBN in your cell line of interest.[17] 2. Choose a Different Cell Line: If CRBN expression is low or absent, switch to a cell line with higher CRBN levels. | 1. Confirmation of adequate CRBN expression for PROTAC activity. 2. Successful target degradation in a suitable cell line. |
| Inefficient Ternary Complex Formation | 1. Ternary Complex Assays: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET to assess the formation and stability of the ternary complex.[2][4][5][19] 2. Linker Optimization: Synthesize and test PROTACs with different linker lengths and compositions to promote more stable ternary complex formation.[2][19] | 1. Quantitative data on ternary complex formation and stability. 2. A PROTAC with improved ternary complex formation and enhanced degradation activity. |
| Protein Synthesis Outpacing Degradation | 1. Co-treatment with Cycloheximide (CHX): Inhibit new protein synthesis with CHX to more accurately measure the rate of degradation.[2] | 1. A clearer indication of PROTAC-mediated degradation without the confounding factor of new protein synthesis. |
| Insufficient Incubation Time | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[2] | 1. Identification of the optimal time point for observing target degradation. |
Experimental Protocols & Workflows
Global Proteomics Workflow for Off-Target Identification
This workflow outlines a standard procedure for identifying off-target effects of a CRBN-based PROTAC using quantitative mass spectrometry.[12][13]
Caption: Workflow for off-target identification using proteomics.
Troubleshooting Workflow for Lack of Target Degradation
This logical workflow can be used to diagnose and address experiments where a CRBN-based PROTAC is not inducing the degradation of the target protein.
Caption: Troubleshooting workflow for loss of target degradation.
CRBN-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action for a CRBN-based PROTAC, including the potential for off-target neosubstrate degradation.
Caption: CRBN-based PROTAC mechanism and off-target pathway.
References
- 2. benchchem.com [benchchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chempro-innovations.com [chempro-innovations.com]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and specific data related to the permeability of select PROTACs, including conjugate 15 .
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess a high polar surface area.[1][2] These characteristics are outside the typical range of Lipinski's "rule of five" for orally available drugs, leading to inherently poor passive diffusion across the cell membrane.[2][3] For a PROTAC to be effective, it must first enter the cell to engage its intracellular target protein and an E3 ligase.[4]
Q2: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[6] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[6]
Q3: What are the key strategies to improve PROTAC cell permeability?
Several strategies can be employed to enhance the cellular uptake of PROTACs:
-
Linker Optimization: Modifying the linker connecting the target-binding and E3 ligase-binding moieties can significantly impact physicochemical properties. Strategies include using short, rigid, or cyclic linkers, as well as incorporating features that promote intramolecular hydrogen bonding to shield polar groups.[2][5]
-
Prodrug Approaches: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane permeability.[2]
-
Receptor-Mediated Delivery: Conjugating PROTACs to ligands that bind to cell surface receptors can facilitate active transport into the cell. Examples include folate receptor-mediated uptake.[2][3]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, PROTACs can be conjugated to antibodies that recognize specific cell surface antigens, enabling selective uptake into target cells.[7][8][9][10]
Q4: What is "molecular chameleonicity" in the context of PROTACs?
"Molecular chameleonicity" refers to the ability of some PROTACs to adopt different conformations depending on their environment.[3][11] In an aqueous, polar environment (like the extracellular space), the PROTAC may exist in an extended conformation. However, in the apolar environment of the cell membrane, it can fold into a more compact structure, shielding its polar surface area and facilitating passage across the membrane.[11] This conformational flexibility is a key factor in the cell permeability of some "beyond rule of five" molecules.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at assessing and improving PROTAC cell permeability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low target degradation observed. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[6] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and E3 ligase together. 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[6] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC.[12][13] Consider redesigning the linker or employing uptake-enhancing strategies. 2. Confirm Target Engagement: Use biophysical assays like NanoBRET to confirm that the PROTAC is binding to both the target and the E3 ligase within the cell.[6][14] 3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[6] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment. |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer: For cell-based assays like Caco-2, the integrity and confluency of the cell monolayer may vary. 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate concentration measurements. 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps, leading to underestimation of its passive permeability.[13] | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and monolayer integrity checks (e.g., TEER measurement). 2. Improve Solubility: Use formulation strategies or modify the PROTAC to enhance its solubility.[6] 3. Use Efflux Inhibitors: In Caco-2 assays, include known efflux pump inhibitors to assess the contribution of active transport to the observed permeability. |
| Discrepancy between cell-free and cell-based permeability data. | 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport, while cell-free assays like PAMPA only measure passive permeability.[12] 2. Metabolism: The PROTAC may be metabolized by cells, affecting its intracellular concentration. | 1. Investigate Transporters: If cell-based permeability is higher than in PAMPA, it may indicate active uptake. If it is lower, it could be due to efflux.[13] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes. |
Quantitative Data Summary
The following table summarizes permeability data for a series of VH032-based PROTACs, including conjugate 15 , to illustrate the impact of structural modifications on cell permeability.
| Compound | Target Ligand | Linker Type | PAMPA Pe (x 10-6 cm/s) |
| 7 | tert-Leu | Amide | Data not specified |
| 15 | Penicillamine | 1-unit PEG | 0.005 |
| 16 | Penicillamine | 2-unit PEG | Data not specified |
| 17 | Penicillamine | Alkyl | 0.002 |
Data adapted from studies on VH032-based PROTACs. The study indicated that compound 17, with an alkyl linker, was 2.5-fold less permeable than compound 15, which has a 1-unit PEG linker.[1][15]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method to predict passive intestinal absorption of compounds. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[12]
Methodology:
-
Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the filter plate, which is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane, on top of the donor plate. Then, place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a specified period (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells, as well as a reference well from the donor plate, using LC-MS/MS.
-
Calculate Permeability (Pe): The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the concentration at equilibrium.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 8. Antibody-Proteolysis Targeting Chimera Conjugate Enables Selective Degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 in HER2+ Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Hook Effect in PROTAC Experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1][3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's mechanism of action relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5][6] However, when PROTAC concentrations are excessive, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming inactive "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[4][6]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentration range should I expect to see the hook effect?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line being used.[8][9] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7][10] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment using a wider and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[1][11]
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][10]
-
Problem 2: My PROTAC shows weak or no degradation at the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Example Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 55 |
| 10 | 20 |
| 100 | 15 (Dmax) |
| 1000 | 40 |
| 10000 | 75 |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Example Value (from Table 1) |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded.[12] | ~2 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | 85% (at 100 nM) |
| Hook Effect Onset | The concentration at which protein degradation begins to decrease. | >100 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[2]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[13]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To prevent the degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay provides a quantitative measure of ternary complex formation in a cellular environment.[6]
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.[6]
-
Plate the transfected cells in a multi-well plate.
-
-
Labeling and Substrate Addition:
-
Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1]
-
-
Data Analysis:
Visualizations
Caption: PROTACs mediate the formation of a productive ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: At high concentrations, PROTACs form non-productive binary complexes, which inhibit the formation of the productive ternary complex required for degradation.
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of E3 Ligase Ligand-Linker Conjugates in Aqueous Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with E3 Ligase Ligand-linker Conjugates, often referred to as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for E3 Ligase Ligand-linker Conjugates in aqueous solutions?
E3 ligase ligand-linker conjugates can exhibit instability through several mechanisms in aqueous environments:
-
Chemical Instability: These molecules, particularly those derived from certain E3 ligase ligands like thalidomide and its analogs, can be susceptible to hydrolysis under physiological conditions. The glutarimide and phthalimide moieties within these structures can be unstable in aqueous solutions, leading to degradation and a subsequent loss of activity.[1][2]
-
Metabolic Instability: Like other small molecules, these conjugates are subject to enzymatic degradation, primarily by cytochrome P450 enzymes (CYPs), aldehyde oxidase (AO), and hydrolases found in biological matrices like liver microsomes or plasma.[1] This metabolic activity can significantly limit their efficacy in cell-based assays and in vivo.
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilic nature, many E3 ligase ligand-linker conjugates suffer from low aqueous solubility.[1][3] This can lead to precipitation in assay buffers and cell culture media, resulting in inconsistent and non-reproducible experimental outcomes.[1][4] High concentrations can also promote the formation of aggregates, which can reduce the concentration of the active monomeric species.[1]
Q2: How does the linker component influence the stability of the conjugate?
The linker is a critical determinant of a conjugate's overall stability and efficacy.[1] Its length, composition, and attachment points can significantly impact:
-
Metabolic Stability: The linker is often a site for metabolic modification.[1] Incorporating more stable chemical motifs, such as cyclic structures, can enhance metabolic stability. Conversely, long, flexible alkyl or polyethylene glycol (PEG) linkers can be more susceptible to metabolism.[1]
-
Chemical Stability: Certain linker chemistries can be inherently more stable in aqueous solutions. The choice of functional groups used to connect the linker to the E3 ligase ligand and the target protein ligand is crucial.[1]
-
Physicochemical Properties: The linker's characteristics influence the molecule's solubility and permeability. For instance, incorporating basic nitrogen-containing groups like pyridinyl or piperazinyl into the linker can increase aqueous solubility.[1][5]
Q3: My conjugate shows poor solubility and precipitates in my cell culture medium. What can I do?
Poor solubility is a common issue. Here are some troubleshooting steps:
-
Buffer Optimization: Adjusting the pH of your buffer can alter the net charge of the conjugate and improve solubility. Modifying the ionic strength with varying salt concentrations can also help by shielding electrostatic interactions that may lead to aggregation.[1]
-
Formulation Strategies: For in vitro experiments, consider using solubilizing agents or different formulation approaches. Lipid-based formulations or the use of co-solvents may enhance solubility.[1][3]
-
Sonication: Gentle sonication of the stock solution before dilution into the aqueous buffer can sometimes help to break up small aggregates and improve dissolution.
-
Fresh Preparations: Always use freshly prepared solutions, as prolonged storage in aqueous buffers can lead to precipitation, especially for compounds with borderline solubility.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cellular Assays
Possible Cause: Degradation of the conjugate in the cell culture medium over the time course of the experiment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular assay results.
Experimental Protocol:
-
Protocol: Assessing Conjugate Stability in Cell Culture Medium
-
Prepare a solution of the E3 ligase ligand-linker conjugate in the cell culture medium to be used in the assay at the final experimental concentration.
-
Incubate the solution at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench any potential enzymatic activity by adding an excess of cold acetonitrile.
-
Centrifuge to precipitate proteins and other medium components.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Issue 2: Rapid Clearance in In Vitro Metabolism Assays
Possible Cause: The conjugate is being rapidly metabolized by liver microsomes or other metabolic systems.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
linker attachment points affecting PROTAC stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on how linker attachment points influence the stability and activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker and its attachment points in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker and its attachment points are not merely passive spacers; they are critical components that actively influence the PROTAC's overall success.[2][3] Their primary role is to position the POI and the E3 ligase in a conformation that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3]
The selection of attachment points (or "exit vectors") on the warhead and E3 ligase ligand dictates the linker's orientation and significantly impacts:
-
Ternary Complex Formation and Stability: An optimal linker attachment strategy facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[3][5]
-
Physicochemical Properties: The attachment site can affect the PROTAC's solubility, cell permeability, and metabolic stability.[6][][8]
-
Selectivity: Altering the linker attachment point can change the selectivity profile of a PROTAC, even when the same warhead and E3 ligase ligand are used.[2][6][9]
Q2: How should I choose the initial linker attachment point on my warhead and E3 ligase ligand?
The choice of the attachment site is typically guided by analyzing solvent-exposed areas at the protein-ligand interfaces.[3][6] The goal is to identify a position for linker conjugation that allows the ligand to retain maximum binding affinity for its target protein.[6][] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands.[3] Computational modeling and analysis of existing co-crystal structures can help identify suitable solvent-exposed vectors for linker attachment.[2][] It is crucial to consider that the linker composition, length, and attachment point must be optimized for each specific ligand pair, as there is currently no universally applicable strategy for linker design.[2]
Troubleshooting Guide: Stability & Activity
This section addresses common issues encountered during PROTAC development related to linker attachment points.
Q3: My PROTAC is showing poor stability in aqueous buffer or cell media. Could the linker attachment point be the cause?
Yes, the linker attachment point can significantly affect the hydrolytic and metabolic stability of a PROTAC.[11][12]
Possible Causes & Solutions:
-
Hydrolytic Instability: Certain E3 ligase ligands, like thalidomide and its derivatives, are susceptible to hydrolysis under physiological conditions.[11][13] The position of the linker attachment can either shield or expose labile chemical bonds. For instance, studies on cereblon (CRBN)-recruiting ligands have shown that the linker attachment point highly affects their aqueous stability.[11] Attaching a linker to a different position on the phthalimide ring can alter the rate of hydrolysis.[11]
-
Metabolic Instability: The linker itself or the regions surrounding the attachment points can be sites of metabolic modification by enzymes like Cytochrome P450s.[12][13] This can lead to the generation of inactive metabolites that may even compete with the intact PROTAC for target binding, reducing overall degradation efficacy in vivo.[12]
Troubleshooting Workflow:
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that prevents or impedes the formation of a stable ternary complex.[1] In the context of technologies like PROTACs (Proteolysis Targeting Chimeras), this can occur when the bulky nature of the small molecule or unfavorable protein-protein interactions prevent the target protein, the molecule, and an E3 ligase from assembling effectively.[1]
Q2: What are the common indicators that steric hindrance may be hindering my experiment?
A2: Several signs can point to steric hindrance issues:
-
Weak or undetectable ternary complex formation in biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]
-
A pronounced "hook effect" at higher concentrations of your bifunctional molecule, where the formation of unproductive binary complexes outcompetes the desired ternary complex.[1]
-
Negative cooperativity (α < 1), which indicates that the binding of one protein partner obstructs the binding of the other.[1]
-
Poor degradation efficiency in cellular assays (high DC50, low Dmax) despite strong binary binding of the molecule to both the target protein and the E3 ligase.[1]
Q3: How does the linker in a bifunctional molecule like a PROTAC influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[2][3] Its length, rigidity, and attachment points are all crucial factors:
-
Linker Length: An inappropriate linker length can cause steric clashes between the target protein and the E3 ligase.[2][]
-
Linker Composition: The chemical makeup of the linker affects its flexibility and hydrophobicity, which in turn influences the molecule's conformation and ability to facilitate a productive ternary complex.[]
-
Linker Rigidity: Rigid linkers, such as those containing aromatic rings, can stabilize a specific conformation of the ternary complex, potentially enhancing its activity.[2][]
Q4: What are "molecular glues" and how do they relate to steric hindrance?
A4: Molecular glues are small molecules that induce or stabilize protein-protein interactions, effectively "gluing" them together.[5][6] Unlike PROTACs, which have distinct warheads connected by a linker, molecular glues often have a less obvious modular design.[6] They can overcome steric hindrance by remodeling the surface of one protein to create a new binding interface for the other.[5]
Troubleshooting Guides
Problem 1: Weak or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the stable association of the three components.
Troubleshooting Steps:
-
Optimize the Linker:
-
Vary Linker Length: Synthesize and test a series of molecules with varying linker lengths. Both overly short and excessively long linkers can be detrimental.[]
-
Modify Linker Composition: Experiment with different linker types, such as flexible polyethylene glycol (PEG) linkers or more rigid alkyl or aromatic linkers, to alter the conformational freedom of the molecule.[]
-
Change Linker Attachment Point: Altering where the linker connects to the ligands can significantly change the relative orientation of the recruited proteins and alleviate steric clashes.[1]
-
-
Modify the Ligands:
-
Remove Bulky Groups: If structural information is available, identify and replace bulky chemical groups on your molecule with smaller, isosteric alternatives.[1]
-
-
Structural and Computational Analysis:
-
Computational Modeling: Employ molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes.[7][8][9] This can guide the rational design of new compounds.
-
Structural Biology: If feasible, obtaining a high-resolution structure of the ternary complex via X-ray crystallography or cryo-EM can provide definitive insights for structure-based design.[1]
-
Problem 2: High "Hook Effect" Observed
Possible Cause: At high concentrations, your bifunctional molecule is forming more binary complexes (molecule-target or molecule-ligase) than ternary complexes, reducing the desired outcome. This can be worsened by poor cooperativity due to steric hindrance.[1]
Troubleshooting Steps:
-
Improve Cooperativity: The hook effect can be lessened by enhancing the positive cooperativity of the ternary complex, where the protein-protein interactions stabilize the complex.[1][10]
-
Focus on linker optimization as described above to encourage favorable protein-protein interactions.
-
Use structure-guided design to introduce modifications that create favorable contacts between the target protein and the E3 ligase.[1]
-
-
Careful Dose-Response Analysis: Titrate the concentration of your compound carefully to pinpoint the optimal range for ternary complex formation and activity before the "hook effect" becomes dominant.[1]
Data Presentation
Table 1: Influence of Linker Type on Ternary Complex Formation
| Linker Type | Key Characteristics | Impact on Steric Hindrance & Ternary Complex |
| Alkyl Linkers | Simple, stable, and offer some flexibility. | Can accommodate different protein conformations; optimal length is crucial.[] |
| PEG Linkers | Excellent water solubility, tunable length and flexibility. | Can enhance solubility and cell permeability, potentially reducing non-specific interactions.[] |
| Rigid Linkers | Contain aromatic rings or double bonds, limiting conformational flexibility. | Can stabilize a specific, productive ternary complex conformation.[] |
Table 2: Key Biophysical Parameters for Quantifying Ternary Complex Formation
| Parameter | Description | Desired Outcome | Common Measurement Techniques |
| Ternary Complex Affinity (Kd) | The dissociation constant for the ternary complex. | A low Kd value indicates a stable complex. | ITC, SPR, BLI[1][11][12] |
| Cooperativity (α) | The ratio of binary to ternary complex binding affinities, indicating how one protein's binding affects the other's. | α > 1 (Positive cooperativity) is generally desirable.[1] | Calculated from binary and ternary Kd values obtained from ITC, SPR, or BLI.[11][12] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
-
Preparation:
-
Express and purify the target protein and the E3 ligase.
-
Prepare a concentrated solution of the bifunctional molecule.
-
Ensure all components are in the same, well-defined buffer.
-
-
Binary Titrations:
-
Ternary Complex Titration:
-
To measure the affinity for the pre-formed protein-protein complex, titrate the small molecule into a solution containing both the target protein and the E3 ligase.[1]
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the dissociation constants (Kd) and stoichiometry for each interaction.
-
Calculate the cooperativity (α) using the binary and ternary Kd values.
-
Protocol 2: Two-Step Co-Immunoprecipitation (Co-IP) for In Vivo Ternary Complex Detection
This protocol is adapted from established methods for studying protein-protein interactions in a cellular context.[13]
-
Cell Culture and Transfection:
-
Co-transfect cells with constructs expressing tagged versions of the target protein (e.g., with a FLAG tag) and the E3 ligase (e.g., with a HA tag).
-
-
Cell Lysis:
-
Lyse the cells in a gentle lysis buffer to preserve protein complexes.
-
Clarify the lysate by centrifugation.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated to an antibody against the first tag (e.g., anti-FLAG beads).[1] This will pull down the first protein and its interacting partners.
-
-
Elution:
-
Second Immunoprecipitation:
-
Incubate the eluted sample with magnetic beads conjugated to an antibody against the second tag (e.g., anti-HA beads).[1]
-
-
Western Blot Analysis:
-
Elute the final complexes and analyze the components by Western blotting using antibodies against all three expected components of the ternary complex.[1]
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: The "Hook Effect" in Ternary Complex Formation.
Caption: Troubleshooting Workflow for Steric Hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ternary Complex Formation: A Comparative Guide
In the realm of targeted protein degradation, the formation of a stable ternary complex—comprising the target protein, a degrader molecule, and an E3 ubiquitin ligase—is the linchpin for successful degradation. This guide provides a comparative overview of key experimental techniques used to validate and quantify the formation of this critical complex.
Due to the absence of publicly available data for a specific "conjugate 15" in the context of PROTAC-mediated ternary complex formation, this guide will utilize the well-characterized PROTAC molecule, MZ1, as an illustrative example. MZ1 facilitates the interaction between the BET family protein BRD4 and the von Hippel-Lindau (VHL) E3 ligase, leading to the degradation of BRD4. The principles and methods described herein are broadly applicable to the characterization of other degrader molecules.
Quantitative Analysis of Ternary Complex Formation
A variety of biophysical techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | NanoBRET/FRET Assays |
| Primary Measurement | Changes in refractive index due to mass binding to a sensor surface. | Heat changes associated with binding events in solution. | Resonance energy transfer between a donor and acceptor fluorophore upon proximity. |
| Information Provided | Kinetic rates (kon, koff), Affinity (Kd), Cooperativity (α). | Thermodynamic parameters (ΔH, ΔS), Affinity (Kd), Stoichiometry (n), Cooperativity (α). | Real-time monitoring of complex formation in cells, Relative binding affinity. |
| Typical Sample Requirement | Purified proteins and degrader. One binding partner is immobilized. | Purified proteins and degrader in solution. | Cell lines expressing tagged proteins of interest. |
| Throughput | Medium to High | Low to Medium | High |
| Example Data (MZ1-BRD4-VHL) | Binary Kd (MZ1-VHL): ~29 nMBinary Kd (MZ1-BRD4): ~1 nMTernary Kd: ~1.8 nMCooperativity (α): ~15[1] | Binary Kd (MZ1-VHL): ~66 nMBinary Kd (MZ1-BRD4): ~4 nMTernary Kd: ~4.4 nMCooperativity (α): ~15[1] | Robust NanoBRET signal indicating ternary complex formation in cells.[2][3] |
Cooperativity (α) is a critical measure of the stability of the ternary complex. It is calculated as the ratio of the dissociation constant of the PROTAC for one protein in the absence of the other, to the dissociation constant in the presence of the other protein. An alpha value greater than 1 indicates positive cooperativity, meaning the binding of the degrader to one protein enhances its affinity for the second protein, leading to a more stable ternary complex.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summarized protocols for key experiments.
Surface Plasmon Resonance (SPR)
-
Immobilization : Covalently attach the E3 ligase (e.g., VHL complex) to a sensor chip surface.
-
Binary Interaction Analysis :
-
Inject increasing concentrations of the degrader (e.g., MZ1) over the immobilized E3 ligase to determine the binary affinity (Kd).
-
Separately, inject increasing concentrations of the degrader over an immobilized target protein (e.g., BRD4) to determine the other binary affinity.
-
-
Ternary Complex Analysis :
-
Pre-incubate a fixed concentration of the degrader with varying concentrations of the target protein.
-
Inject these mixtures over the immobilized E3 ligase.
-
The binding response is measured, and the data is fitted to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex.[1][7]
-
-
Cooperativity Calculation : Calculate α using the binary and ternary Kd values.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Prepare solutions of the E3 ligase, target protein, and degrader in the same buffer to minimize heat of dilution effects.
-
Binary Titrations :
-
Titrate the degrader into a solution of the E3 ligase to determine the binary binding thermodynamics and affinity.
-
Titrate the degrader into a solution of the target protein for the other binary interaction.
-
-
Ternary Titration :
-
Cooperativity Calculation : The cooperativity factor can be derived from the thermodynamic data.
NanoBRET™ Ternary Complex Assay
-
Cell Line Preparation : Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Assay Setup :
-
Plate the cells in a multi-well plate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
Add a dilution series of the degrader molecule.
-
-
Detection : Measure both the NanoLuc® luminescence and the BRET signal (light emission from the acceptor).
-
Data Analysis : The BRET ratio (acceptor emission / donor emission) is plotted against the degrader concentration to determine the potency of ternary complex formation in a cellular environment.[2][3][8]
Visualizing Ternary Complex Formation
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in validating ternary complex formation.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Ternary Complex Formation [promega.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of UbcH5c~Ub is the result of a shift in inter-domain motions of the conjugate when bound to the U-box E3 ligase E4B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to CRBN Ligands: Profiling E3 Ligase Ligand-linker Conjugate 15 Against Foundational Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of many therapeutic strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of a representative CRBN E3 Ligase Ligand-linker Conjugate, herein referred to as Conjugate 15 (a Pomalidomide-PEG4-amine conjugate) , against the foundational immunomodulatory drugs (IMiDs): thalidomide, lenalidomide, and pomalidomide. This comparison is supported by experimental data and detailed methodologies to assist researchers in the selection and application of these critical research tools.
Quantitative Data Summary
The binding affinity of a ligand to CRBN is a critical determinant of its potential efficacy in a PROTAC construct. The following table summarizes the reported binding affinities of Conjugate 15's parent molecule, pomalidomide, and other key CRBN ligands. It is important to note that the addition of a linker can influence binding affinity, and specific values for Conjugate 15 may vary.
| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN |
| Thalidomide | ~250 nM | ~2 µM |
| Lenalidomide | ~178 nM | ~3 µM |
| Pomalidomide | ~157 nM | 1.2 µM |
| Conjugate 15 (Pomalidomide-PEG4-amine) | Data not directly available; affinity is derived from the pomalidomide warhead. | Data not directly available; affinity is derived from the pomalidomide warhead. |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are compiled from multiple studies and can vary based on the specific assay conditions. The data for the parent IMiDs provide a baseline for the expected affinity of linker-conjugated versions.
Signaling Pathway and Experimental Workflow
The mechanism of action for CRBN ligands involves the hijacking of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex. The binding of a CRBN ligand, either as a standalone agent or as part of a PROTAC, induces a conformational change in CRBN, leading to the recruitment of "neosubstrate" proteins for ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated degradation workflow.
The experimental workflow for evaluating CRBN ligands typically involves biophysical assays to determine binding affinity and cell-based assays to measure protein degradation.
Caption: CRBN ligand evaluation workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Biophysical Binding Assays
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in refractive index at the surface of a sensor chip as a ligand (in solution) binds to an immobilized protein (CRBN). This allows for the real-time determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) is calculated.
-
Methodology:
-
Immobilization: Recombinant human CRBN-DDB1 complex is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the CRBN ligand (e.g., pomalidomide, Conjugate 15) in running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters and calculate the K_d.
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating a ligand into a solution containing the protein allows for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Methodology:
-
Sample Preparation: Purified recombinant CRBN-DDB1 is placed in the sample cell, and the CRBN ligand is loaded into the injection syringe, both in the same dialysis buffer.
-
Titration: The ligand is injected in small aliquots into the protein solution.
-
Data Analysis: The heat changes upon each injection are integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a single-site binding model to determine the thermodynamic parameters.
-
c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the CRBN binding pocket by an unlabeled test compound. A decrease in the FRET signal indicates binding of the test compound.
-
Methodology:
-
Reagents: A fluorescently labeled CRBN ligand (e.g., a thalidomide analog), a tagged CRBN protein (e.g., GST-CRBN), and a FRET donor-labeled antibody against the tag (e.g., anti-GST-Europium cryptate) are used.
-
Assay: The test compound is incubated with the CRBN protein and the fluorescent tracer. The TR-FRET signal is measured after an incubation period.
-
Data Analysis: The IC_50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Cell-Based Protein Degradation Assays
a) Western Blotting
-
Principle: This technique is used to detect and quantify the levels of a specific target protein in cell lysates after treatment with a CRBN-recruiting PROTAC.
-
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC (or control compounds) for a specified time.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: The chemiluminescent signal is detected, and band intensities are quantified. The level of the target protein is normalized to the loading control. The half-maximal degradation concentration (DC_50) and the maximum degradation (D_max) are calculated.
-
b) Quantitative Proteomics (e.g., using Tandem Mass Tags - TMT)
-
Principle: This high-throughput method allows for the simultaneous identification and quantification of thousands of proteins in multiple samples, providing a global view of protein level changes upon PROTAC treatment.
-
Methodology:
-
Sample Preparation: Cells are treated with the PROTAC, lysed, and the proteins are digested into peptides.
-
TMT Labeling: Peptides from each sample are labeled with a unique TMT isobaric mass tag.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of each protein across the different treatment conditions is determined by analyzing the reporter ion intensities from the TMT tags. This allows for the identification of the target protein and any potential off-target effects.
-
Conclusion
While E3 Ligase Ligand-linker Conjugate 15, represented here by a pomalidomide-PEG4-amine conjugate, does not have a comprehensive, publicly available dataset for direct comparison, its performance can be inferred from the well-characterized properties of its parent molecule, pomalidomide. Pomalidomide exhibits the highest binding affinity to CRBN among the foundational IMiDs, suggesting that PROTACs constructed with pomalidomide-based conjugates have the potential for high potency.
The choice of linker in Conjugate 15 is critical and can significantly impact the formation of a productive ternary complex and, consequently, the efficiency of target protein degradation. Researchers should consider the linker's length, composition, and attachment point in their PROTAC design.
The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of various CRBN ligands and their corresponding PROTACs. By employing these standardized methods, researchers can generate reliable and comparable data to inform their drug discovery and development efforts in the exciting field of targeted protein degradation.
CRBN vs. VHL: A Comparative Guide to Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins. A critical design choice in the development of these heterobifunctional molecules is the selection of the E3 ubiquitin ligase to be recruited. Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have emerged as the most widely utilized due to the availability of well-characterized small molecule ligands.[1] This guide provides an objective comparison of CRBN and VHL ligand-linker conjugates, supported by experimental data, to inform the rational design of next-generation targeted protein degraders.
At a Glance: Key Differences Between CRBN and VHL as PROTAC E3 Ligases
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Type | Immunomodulatory drugs (IMiDs) e.g., Thalidomide, Lenalidomide, Pomalidomide | Hydroxyproline (Hyp) mimetics |
| Ligand Size | Relatively small, often leading to better physicochemical properties | Larger and more complex, can negatively impact cell permeability |
| Binding Pocket | Shallow and solvent-exposed | Deep and well-defined, offering higher selectivity |
| Substrate Recognition | Broader substrate scope, potential for off-target effects (e.g., zinc-finger transcription factors) | More stringent substrate recognition, generally higher selectivity |
| Expression | Ubiquitously expressed, particularly high in hematopoietic and neural tissues | Widely expressed, with high levels in the kidney, liver, and vasculature |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm | Predominantly cytoplasmic, but can be found in the nucleus |
| Kinetics of Degradation | Often exhibits faster turnover rates | Forms more stable ternary complexes, potentially beneficial for stable target proteins |
| Clinical Landscape | Majority of PROTACs in clinical trials are CRBN-based | Fewer clinical candidates, but gaining traction for specific targets |
Performance Comparison: Quantitative Data from Head-to-Head Studies
The choice between a CRBN or VHL-based PROTAC is highly dependent on the specific target protein and the desired therapeutic outcome. Below are tables summarizing quantitative data from studies that have directly compared the performance of CRBN and VHL-recruiting PROTACs against the same target.
Table 1: Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | 22Rv1 | 8 | >95 | [2] |
| MZ1 | VHL | 22Rv1 | 24 | >95 | [2] |
| ARV-771 | VHL | 22Rv1 | 1.8 | >95 | [2] |
Table 2: Degradation of FMS-like Tyrosine Kinase 3 (FLT3)
While a direct matched-pair comparison is limited, the following table presents data from different studies on potent FLT3 degraders, highlighting that high efficacy can be achieved with both E3 ligases.[3]
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Unspecified | VHL | MV4-11 | ~10-100 | >90 | [3] |
| LWY-713 | CRBN | MV4-11 | 0.614 | 94.8 | [3] |
| CRBN(FLT3)-8 | CRBN | MOLM-14 | ~1-10 | >90 | [3] |
Table 3: Degradation of Cyclin-Dependent Kinase 6 (CDK6)
A study systematically exploring different E3 ligases for CDK6 degradation using palbociclib as the target binder demonstrated that both CRBN and VHL-based PROTACs can effectively degrade CDK6, with some VHL-based degraders showing high potency.[4]
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BSJ-03-123 | CRBN | MM.1S | ~10 | >90 | [4] |
| Compound 33 | VHL | MM.1S | <10 | >95 | [4] |
| Compound 34 | VHL | MM.1S | <10 | >95 | [4] |
Table 4: Degradation of E3 Ligases by Hetero-bifunctional PROTACs
Interestingly, studies have explored hetero-bifunctional PROTACs designed to induce the degradation of one E3 ligase by another. In a direct comparison, a VHL-recruiting PROTAC demonstrated potent and preferential degradation of CRBN.[5]
| PROTAC | Hijacked E3 Ligase | Degraded E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 14a | VHL | CRBN | HeLa | 200 | ~98 | [5] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for both CRBN and VHL-based PROTACs. The PROTAC molecule forms a ternary complex with the target protein and the respective E3 ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome.
Caption: General mechanism of CRBN and VHL-mediated targeted protein degradation.
Experimental Workflow for Comparing CRBN and VHL-based PROTACs
A typical experimental workflow to compare the efficacy of CRBN and VHL-based PROTACs involves several key steps, from initial compound design to in-cell evaluation.
Caption: A typical experimental workflow for the head-to-head comparison of CRBN and VHL-based PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize and compare CRBN and VHL-based PROTACs.
Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the CRBN and VHL-based PROTACs in complete growth medium. A vehicle control (e.g., DMSO) should be included.
-
Treat cells with the PROTACs at various concentrations for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[7]
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol allows for the real-time measurement of the interaction between the target protein and the E3 ligase induced by a PROTAC.[1][8]
-
Cell Preparation and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN or VHL) fused to HaloTag® (acceptor).
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) to the cells and incubate.
-
Add serial dilutions of the PROTACs to the wells.
-
Add the Nano-Glo® Luciferase Assay Substrate (donor substrate).
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Correct for background by subtracting the ratio of the vehicle control.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Immunoprecipitation (IP) for Ubiquitination Assay
This protocol is used to confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.[9]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Conclusion
The decision to employ a CRBN or VHL-based ligand-linker conjugate in a PROTAC design is a critical determinant of the resulting degrader's efficacy, selectivity, and pharmacokinetic properties. CRBN-based PROTACs, with their smaller ligands, may offer advantages in terms of cell permeability and oral bioavailability, and they currently dominate the clinical landscape. However, their broader substrate specificity can lead to off-target effects. Conversely, VHL-based PROTACs generally exhibit higher selectivity due to a more defined binding pocket, which can be advantageous for targets where high specificity is paramount. The larger size of VHL ligands, however, presents a greater challenge for achieving favorable drug-like properties.
Ultimately, the optimal choice of E3 ligase is target and context-dependent. A thorough understanding of the target protein's biology, its subcellular localization, and the desired therapeutic window is essential. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and optimization of potent and selective protein degraders, ultimately accelerating the development of novel therapeutics for a wide range of diseases.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biophysical Assays for Measuring PROTAC Binding Affinity
For researchers, scientists, and drug development professionals, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is paramount for optimizing their efficacy. This guide provides a comprehensive comparison of key biophysical assays used to quantify the binding of PROTACs to their target proteins and E3 ligases, as well as the formation of the crucial ternary complex. We present a detailed overview of the methodologies, quantitative data from key experiments, and a visual representation of a typical experimental workflow.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and an E3 ubiquitin ligase, is the critical initiating step in this process. Therefore, the accurate measurement of the binding affinities of the binary and ternary complexes is essential for the rational design and optimization of potent and selective PROTACs.
This guide explores a range of biophysical techniques, from the gold-standard in vitro methods to cell-based assays that provide a more physiologically relevant context. Each assay offers unique advantages and limitations in terms of throughput, sample consumption, and the type of data generated.
Comparison of Biophysical Assays for PROTAC Binding Affinity
The selection of an appropriate biophysical assay depends on various factors, including the stage of the drug discovery process, the availability of purified proteins, and the specific questions being addressed. The following table summarizes the key characteristics and typical binding affinity values obtained for different assays.
| Assay | Principle | Throughput | Sample Consumption | Key Outputs | Typical Kd Range |
| Surface Plasmon Resonance (SPR) [1][2][3][4][5][6][7][8] | Measures changes in refractive index upon binding to a sensor surface. | Medium | Low to Medium | Real-time kinetics (kon, koff), Affinity (Kd), Cooperativity (α) | pM to µM |
| Isothermal Titration Calorimetry (ITC) [9][10][11] | Measures the heat change upon binding. | Low | High | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | nM to µM |
| Bioluminescence Resonance Energy Transfer (BRET/NanoBRET) [12][13][14][15][16][17][18][19] | Measures energy transfer between a bioluminescent donor and a fluorescent acceptor. | High | Low | In-cell target engagement, Ternary complex formation, Intracellular affinity | nM to µM |
| Cellular Thermal Shift Assay (CETSA) [20][21][22][23][24][25] | Measures the change in protein thermal stability upon ligand binding in cells. | Medium to High | Low | In-cell target engagement, Confirmation of binding | Qualitative to semi-quantitative |
| Fluorescence Polarization (FP) [9][10][13][26][27][28][29] | Measures the change in polarization of fluorescent light upon binding. | High | Low | Affinity (Kd) from competition assays | nM to µM |
Experimental Protocols
Here, we provide generalized, step-by-step protocols for the key biophysical assays discussed. It is important to note that specific experimental conditions will need to be optimized for each PROTAC system.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2][3][4][5][6][7][8]
Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to measure the binary binding kinetics and affinity (Kd).
-
Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Ternary Interaction (PROTAC:Target to E3 Ligase): Inject a series of concentrations of the pre-formed PROTAC:target protein complex over the immobilized E3 ligase surface to measure the ternary binding kinetics and affinity.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary Kd to the ternary Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11]
Protocol for Ternary Complex Analysis:
-
Sample Preparation: Prepare solutions of the E3 ligase, PROTAC, and target protein in the same, well-dialyzed buffer to minimize heats of dilution.
-
Binary Titration (PROTAC into E3 Ligase): Titrate the PROTAC solution into the sample cell containing the E3 ligase solution to determine the binary binding affinity and thermodynamics.
-
Ternary Titration (PROTAC:Target into E3 Ligase): Prepare a solution of the pre-formed PROTAC:target protein complex.
-
Titration: Titrate the PROTAC:target protein complex solution into the sample cell containing the E3 ligase solution.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
NanoBRET Target Engagement Assay
NanoBRET is a cell-based assay that measures target engagement in living cells.[12][14][15][16][17][18][19]
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transiently transfect them with a vector expressing the target protein fused to NanoLuc luciferase.
-
Tracer and Compound Addition: Add a fluorescent tracer that binds to the target protein to the cells, followed by the addition of varying concentrations of the PROTAC.
-
Luminescence and Fluorescence Detection: Add the NanoBRET substrate and measure both the donor (NanoLuc) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the PROTAC, allowing for the determination of an IC50 value, which reflects the PROTAC's affinity for the target in a cellular environment.
Visualizing the PROTAC Workflow
The following diagrams illustrate the fundamental principle of PROTAC action and a generalized experimental workflow for assessing ternary complex formation using SPR.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aragen.com [aragen.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. selvita.com [selvita.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.in]
- 17. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pelagobio.com [pelagobio.com]
- 21. pelagobio.com [pelagobio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bmglabtech.com [bmglabtech.com]
- 29. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
The Linker Showdown: A Comparative Guide to PEG vs. Alkyl Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While often seen as a simple tether, the linker profoundly influences a PROTAC's efficacy, dictating everything from its solubility and cell permeability to the stability of the crucial ternary complex that triggers protein degradation. This guide provides an objective, data-driven comparison of the two most common flexible linkers—polyethylene glycol (PEG) and alkyl chains—to inform the rational design of next-generation protein degraders.
The fundamental role of a PROTAC is to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3-ligase-binding moieties is pivotal in orchestrating this interaction. Its length, composition, and flexibility can either facilitate or hinder the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][2]
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene glycol units (-O-CH2-CH2-) | Saturated or unsaturated hydrocarbon chains (-CH2-) |
| Solubility | Generally hydrophilic, enhancing aqueous solubility.[3] | Generally hydrophobic, which can limit aqueous solubility.[3] |
| Cell Permeability | Complex relationship; hydrophilicity can hinder passive diffusion, but flexibility may aid in adopting conformations that shield polar surface area.[4] | Hydrophobicity can enhance cell permeability, but excessive lipophilicity can lead to poor solubility and non-specific binding. |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[5] | Generally considered more metabolically stable than PEGs.[] |
| Synthetic Accessibility | Readily available in various lengths and can be easily incorporated into PROTAC synthesis. | Also synthetically accessible and straightforward to modify in length. |
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by two key metrics:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The following tables summarize quantitative data from various studies, offering a comparative view of how PEG and alkyl linkers can impact these parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Case Study 1: Bromodomain-Containing Protein 4 (BRD4) Degraders
In the development of BRD4-targeting PROTACs, both PEG and alkyl-based linkers have been extensively explored. The data below showcases how linker composition and length can fine-tune degradation potency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| CRBN-targeting PROTACs | No PEG units (Alkyl-like) | < 0.5 µM | Not Specified | CRBN | H661 | [7] |
| 1-2 PEG units | > 5 µM | Not Specified | CRBN | H661 | [7] | |
| 4-5 PEG units | < 0.5 µM | Not Specified | CRBN | H661 | [7] | |
| VHL-targeting PROTACs | Varied PEG lengths | Potency decreased with increasing linker length | Not Specified | VHL | H661 | [7] |
Note: The unexpected trend in CRBN-targeting PROTACs, where intermediate-length PEG linkers showed reduced potency, highlights the non-linear structure-activity relationship of PROTAC linkers.[7]
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degraders
A study on TBK1-targeting PROTACs utilized linkers composed of varying combinations of alkyl and ether units, providing insights into the impact of linker length on efficacy.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| < 12 | No degradation | Not Applicable | VHL | Not Specified | [7] |
| 21 | 3 | 96% | VHL | Not Specified | [7][8] |
| 29 | 292 | 76% | VHL | Not Specified | [7][8] |
Case Study 3: Cereblon (CRBN) Homo-PROTACs
A direct comparison between a nine-atom alkyl chain and a three-unit PEG linker for the degradation of CRBN revealed a significant difference in efficacy.
| Linker Composition | CRBN Degradation | E3 Ligase | Cell Line | Reference |
| 9-atom alkyl chain | Concentration-dependent decrease | CRBN | HEK293T | [7] |
| 3 PEG units | Weak degradation | CRBN | HEK293T | [7] |
This finding suggests that for this particular system, the incorporation of oxygen atoms in the PEG linker was detrimental to PROTAC activity.[7]
Experimental Protocols
A cornerstone of evaluating PROTAC efficacy is the quantification of target protein degradation. The following is a detailed methodology for a Western blot analysis, a widely used technique for this purpose.[1][2]
Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
1. Cell Culture and Treatment:
-
Seed a human cancer cell line expressing the protein of interest (e.g., HeLa, THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[2]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[2]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[1]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Perform electrophoresis to separate the proteins by size.
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.[1][2]
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes described, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflow for evaluating PROTAC efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC efficacy via Western Blot.
Conclusion
The choice between PEG and alkyl linkers in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. PEG linkers offer the advantage of improved aqueous solubility, which can be beneficial for PROTACs with highly lipophilic ligands.[3] Conversely, alkyl linkers may provide enhanced metabolic stability and, in some cases, superior degradation efficacy.[][7] The optimal linker is often identified through empirical testing, where systematic variations in both linker composition and length are evaluated. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers, supported by robust experimental data, will be paramount in the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Rise of Pre-made Conjugates in PROTAC Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient discovery of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, lends itself to streamlined synthetic strategies. Among these, the use of pre-made E3 ligase ligand-linker conjugates is gaining traction as a time- and resource-saving approach. This guide provides a comparative analysis of successful PROTACs, framed within the context of utilizing such pre-made components, supported by experimental data and detailed protocols.
The core principle behind using pre-made conjugates is to simplify the synthetic workflow. Instead of a multi-step synthesis to assemble the E3 ligase ligand and the linker, researchers can acquire these components as a single, ready-to-use building block. This allows for a more direct focus on the conjugation of the target-binding ligand to the pre-made E3 ligase-linker moiety. This approach can significantly accelerate the generation of a library of PROTAC candidates for screening and optimization.
Case Study: Degradation of BRD4 using VHL and CRBN-based PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology, and numerous PROTACs have been developed to induce its degradation. This case study compares the performance of three well-characterized BRD4 degraders: ARV-771, MZ1 (both recruiting the von Hippel-Lindau (VHL) E3 ligase), and ARV-825 (recruiting the Cereblon (CRBN) E3 ligase). While these specific molecules were developed through extensive medicinal chemistry efforts, their structures exemplify the outcomes that can be achieved using pre-made VHL-linker and CRBN-linker conjugates.
Data Presentation: BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM - < 5 nM[1] | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM[1] | Complete at 100 nM[1] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM[1] | Not Reported |
This data highlights that both VHL and CRBN-recruiting PROTACs can achieve potent degradation of BRD4 at nanomolar concentrations. The choice between a VHL-based or CRBN-based pre-made conjugate would depend on the specific research goals, such as desired selectivity profile and the cellular context.
Hypothetical Case Study: Kinase Degradation using a Pre-made Thalidomide-PEG Conjugate
To further illustrate the practical application of pre-made conjugates, we present a hypothetical case study for the development of a kinase degrader, inspired by the structure of THAL-SNS-032, a selective Cyclin-Dependent Kinase 9 (CDK9) degrader.[2][3] This PROTAC utilizes a thalidomide derivative to recruit CRBN, connected to a CDK inhibitor via a polyethylene glycol (PEG) linker.
A researcher could readily synthesize a similar PROTAC by starting with a commercially available pre-made conjugate, such as "Thalidomide-NH-PEGn-acid," where 'n' represents the number of PEG units. This pre-made conjugate provides the CRBN-recruiting element and a flexible linker with a reactive carboxylic acid group for conjugation to an amine-functionalized kinase inhibitor.
Data Presentation: Representative CDK9 Degrader (THAL-SNS-032)
| Parameter | Value | Cell Line |
| Degradation (DC50) | 4 nM | MOLT4[2] |
| Inhibition of Proliferation (IC50) | 50 nM | MOLT4[2][3] |
This example demonstrates the potential to rapidly generate a potent and selective kinase degrader by leveraging a pre-made E3 ligase-linker conjugate.
Experimental Protocols
Accurate determination of PROTAC efficacy is crucial. The following are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This method is widely used to quantify the reduction in the levels of the target protein.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
2. Incubation:
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
3. Assay Procedure (MTT example):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Visualizing the Logic and Workflow
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway, experimental workflow, and the logical advantage of using pre-made conjugates.
Caption: PROTAC-mediated protein degradation pathway.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand-linker Conjugate 15
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of E3 Ligase Ligand-linker Conjugate 15
This compound is a component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][] PROTACs are advanced, hetero-bifunctional molecules designed to harness the cell's natural protein disposal machinery to target and degrade specific proteins of interest.[4][5][6] Due to their high potency and biological activity, it is imperative to handle this compound and resulting PROTACs with a high degree of caution throughout their lifecycle, from receipt to disposal.[4]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a comprehensive safety approach combining appropriate Personal Protective Equipment (PPE) and robust engineering controls is required.[4] All handling of the solid compound and concentrated solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[7]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. The extra layer provides additional protection in case the outer glove is breached.[4] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the conjugate.[4] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Not generally required when handling within a functioning chemical fume hood. | A risk assessment should be conducted to determine if additional respiratory protection is necessary for specific procedures. |
II. Step-by-Step Disposal Procedures
The overriding principle for handling laboratory waste is to have a disposal plan in place before beginning any experimental work.[8] The proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[4]
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into direct contact with the conjugate (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused stock solutions, contaminated solvents, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container.[4] Do not mix incompatible waste streams.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The date of waste accumulation and the primary hazards (e.g., "Potent Compound," "Chemical Hazard") should also be clearly visible.
3. Decontamination of Work Surfaces:
-
All surfaces and equipment that may have come into contact with the conjugate should be thoroughly decontaminated. The choice of decontaminating solution will depend on the chemical properties of the conjugate and should be determined in consultation with your institution's safety guidelines.
4. Animal Waste:
-
In preclinical studies, animal waste (bedding, feces, urine) from animals dosed with the resulting PROTAC should be handled as potentially contaminated and disposed of according to institutional guidelines for hazardous chemical waste.[4]
5. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
III. Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. All materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container. Report all spills to your laboratory supervisor and institutional EHS office immediately. For personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Always have the Safety Data Sheet (SDS) available for emergency responders.[7]
By adhering to these procedures, researchers can safely manage this compound and its associated waste, minimizing risks to personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. protein-degradation.org [protein-degradation.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling E3 Ligase Ligand-linker Conjugate 15
For Researchers, Scientists, and Drug Development Professionals
The following guide provides crucial safety protocols and logistical plans for the handling and disposal of E3 Ligase Ligand-linker Conjugate 15. As specific safety data for "this compound" is not publicly available, these guidelines are based on best practices for handling potent, non-radiolabeled research compounds. A thorough risk assessment should be conducted in conjunction with the specific Safety Data Sheet (SDS) for any chemical being handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent research compounds. The level of PPE should be determined by a risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Experimental Protocols: Handling and Disposal Workflow
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled.
-
Store the compound in a designated, restricted-access area, clearly marked with hazard signage.
-
Follow the storage temperature recommendations provided by the supplier.
2. Engineering Controls:
-
All manipulations of potent compounds, especially in powder form, should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[2]
-
Ensure proper ventilation and negative pressure in the designated handling areas to prevent cross-contamination.[3]
3. Weighing and Solution Preparation:
-
If weighing a solid, perform the task within the C-PEC on a tared weigh boat.[2]
-
Use disposable equipment whenever possible to minimize cleaning and potential for contamination.
-
When preparing solutions, work within a chemical fume hood or other ventilated enclosure.[1]
-
Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[2]
4. Spill Management:
-
A spill kit containing appropriate PPE, absorbent materials, and cleaning agents must be readily available.[2]
-
All personnel must be trained in its use.[2]
-
In case of a spill, evacuate the immediate area and follow established institutional protocols for hazardous material spills.
5. Disposal Plan:
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Compound | - Dispose of through a certified hazardous waste vendor. | Ensure the container is compatible with the chemical. The label should clearly identify the contents as a potent compound.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Follow institutional guidelines for doffing contaminated PPE.[1] |
| Sharps (needles, syringes) | - Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste". | Do not recap, bend, or break needles. Seal the container when full and place it in the designated hazardous waste accumulation area.[2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
